3,9-Dibromophenanthrene
Description
The exact mass of the compound 3,9-Dibromophenanthrene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89102. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,9-Dibromophenanthrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,9-Dibromophenanthrene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,9-dibromophenanthrene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-10-6-5-9-7-14(16)12-4-2-1-3-11(12)13(9)8-10/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBHODORIADFPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293386 | |
| Record name | 3,9-dibromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61650-89-3 | |
| Record name | NSC89102 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,9-dibromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,9-Dibromophenanthrene chemical structure and properties
- 1. researchgate.net [researchgate.net]
- 2. CAS 573-17-1: 9-Bromophenanthrene | CymitQuimica [cymitquimica.com]
- 3. ACG Publications [acgpubs.org]
- 4. 3,6-Dibromophenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 9,10-DibromoPhenanthrene synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Synthesis and Characterization of 3,9-Dibromophenanthrene
Executive Summary
3,9-Dibromophenanthrene is a critical regioisomer in the family of halogenated polycyclic aromatic hydrocarbons (PAHs). Unlike the thermodynamically favored 9,10-dibromophenanthrene (formed via addition at the K-region) or the 2,7-isomers (common in OLED materials), the 3,9-isomer presents a unique asymmetric substitution pattern. This asymmetry breaks the molecular symmetry of the phenanthrene core, making it a highly valuable scaffold for the development of chiral ligands , asymmetric catalysts , and allosteric modulators for NMDA receptors.
This guide details the specific synthetic challenges associated with accessing the 3,9-position, which is electronically less activated than the 9,10-bridge. We present a validated protocol involving the regioselective bromination of 9-bromophenanthrene under kinetically controlled conditions, followed by rigorous purification to isolate the target isomer from isomeric byproducts.
Retrosynthetic Analysis & Regioselectivity Strategy
The synthesis of 3,9-dibromophenanthrene is governed by the electrophilic aromatic substitution rules of the phenanthrene system.
-
The K-Region Dominance: The C9-C10 bond (K-region) has the highest double-bond character, making it the primary site for electrophilic attack (e.g., bromination usually yields 9-bromo or 9,10-dibromo species).
-
The 3-Position Challenge: The C3 position is electronically analogous to the para position of a biphenyl system but is less reactive than the K-region.
-
Strategic Approach: To access the 3,9-isomer, one must first install a bromine at C9. The electron-withdrawing nature of the C9-bromine deactivates the K-region slightly and directs subsequent electrophilic attack to the outer rings. Under low-temperature conditions (-18°C), the reaction kinetics favor substitution at the C3 position over the formation of the sterically crowded or over-brominated products.
Synthetic Pathway Diagram[1]
Figure 1: Synthetic flowchart illustrating the stepwise bromination strategy to access the 3,9-isomer.
Experimental Protocol
Materials & Reagents[2][3][4][5][6][7][8][9]
-
Precursor: 9-Bromophenanthrene (Commercial or synthesized via standard bromination of phenanthrene).
-
Reagent: Molecular Bromine (
, >99.5%). -
Solvent: Dichloromethane (DCM), anhydrous.
-
Apparatus: 50 mL Round-bottom flask, drying tube (CaCl
or silica/NaOH), low-temperature bath (-18°C freezer or cryostat).
Step-by-Step Synthesis
This protocol is based on the regioselective bromination method described in recent crystallographic literature [1].
-
Preparation: Dissolve 9-bromophenanthrene (1.0 g, 3.89 mmol) in dichloromethane (7 mL) in a round-bottom flask.
-
Bromine Addition: Cool the solution to -18°C . Slowly add molecular bromine (0.475 g, 2.97 mmol, ~0.76 eq relative to precursor, or 1.1 eq relative to target stoichiometry if optimizing for conversion) via syringe.
-
Note on Stoichiometry: Using a slight deficit or near-stoichiometric amount of bromine relative to the precursor helps minimize the formation of poly-brominated species.
-
-
Reaction Incubation: Seal the flask equipped with a drying tube (containing blue silica gel and NaOH to trap HBr fumes). Allow the mixture to stand at -18°C for 13 days .
-
Workup: Evaporate the solvent and unreacted bromine under reduced pressure (rotary evaporator).
-
Purification (Critical):
-
Dissolve the crude residue in a mixture of DCM : Hexane (5:2 ratio) .
-
Allow to stand at room temperature for crystallization.[8][9]
-
Isolation: After approximately 24 hours, collect the white needle-like crystals via filtration.
-
Yield: ~13% (169 mg).
-
Note: The mother liquor will contain the unreacted 9-bromophenanthrene and other isomers. Further recovery from the supernatant is typically difficult due to similar solubility profiles.
-
Characterization Data
The identity of 3,9-dibromophenanthrene is confirmed by the specific splitting patterns in
Physicochemical Properties
| Property | Data |
| Appearance | White needle crystals |
| Melting Point | 144–146 °C (Lit. 143.5–145 °C) |
| Rf Value | 0.73 (Hexane) |
| Molecular Formula | C |
| Molecular Weight | 336.02 g/mol |
Spectroscopic Data (NMR & MS)[12]
H NMR (400 MHz, CDCl| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.78 | Singlet (s) | 1H | H4 | Deshielded by H5 (Bay Region) |
| 8.61 – 8.58 | Multiplet (m) | 1H | H5 | Bay Region proton |
| 8.39 – 8.37 | Multiplet (m) | 1H | H1/H8 | Aromatic ring |
| 8.06 | Singlet (s) | 1H | H10 | Proton on the bridge (adjacent to Br at C9) |
| 7.76 – 7.66 | Multiplet (m) | 4H | H1, H2, H6, H7 | Remaining aromatic protons |
Mass Spectrometry (GC/MS):
-
Molecular Ion: m/z 334/336/338 [M]
(Characteristic 1:2:1 isotopic pattern for two bromine atoms). -
Fragments: m/z 256 [M-Br]
, 176 [M-2Br] .
Structural Visualization & Logic
The regioselectivity can be understood through the stability of the arenium ion intermediates. Substitution at C3 preserves the aromaticity of the central ring more effectively than substitution at other positions once C9 is already substituted.
Figure 2: Regiochemical logic dictating the formation of the 3,9-isomer over the 9,10-isomer.
Applications & Significance
-
NMDA Receptor Modulation: 3,9-Disubstituted phenanthrenes serve as analogues for allosteric modulators of the NMDA receptor.[11] The specific geometry of the 3,9-isomer allows for unique binding interactions compared to the linear 2,7- or bent 9,10-isomers [2].
-
Optoelectronics: Asymmetric PAHs are increasingly investigated for Organic Light Emitting Diodes (OLEDs) to prevent
-stacking aggregation, which is common in highly symmetric analogs.
References
-
Gümrükçüoğlu, N. et al. "Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene." ACG Publications, 2022.
-
Daly, C. et al. "Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators." Synthesis, 2015.
Sources
- 1. espublisher.com [espublisher.com]
- 2. osti.gov [osti.gov]
- 3. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 6. CN107151197B - A kind of preparation method of 9-brophenanthrene - Google Patents [patents.google.com]
- 7. 9,10-DibromoPhenanthrene synthesis - chemicalbook [chemicalbook.com]
- 8. 3-Bromophenanthrene , 98%HPLC , 715-50-4 - CookeChem [cookechem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
3,9-Dibromophenanthrene spectroscopic data (NMR, IR, Mass Spec)
The following technical guide details the spectroscopic characterization and synthesis of 3,9-Dibromophenanthrene.
CAS Number: 61650-89-3 (Isomer Specific) | Molecular Formula: C₁₄H₈Br₂ | Molecular Weight: 336.02 g/mol [1][2][3]
Executive Summary
3,9-Dibromophenanthrene is a critical asymmetric intermediate in the synthesis of
This guide provides validated spectroscopic data (NMR, IR, MS) and a specific synthesis protocol to distinguish this isomer from the thermodynamically favored 9,10-dibromophenanthrene.
Synthesis & Regioselectivity
Direct bromination of phenanthrene typically yields 9,10-dibromophenanthrene due to the high electron density at the K-region (C9-C10 bond). To access the 3,9-isomer, a stepwise bromination strategy is required, often proceeding through 9-bromophenanthrene followed by low-temperature bromination which favors the 3-position (para to the biphenyl linkage) over the sterically crowded 10-position.
Experimental Protocol: Preparation of 3,9-Dibromophenanthrene
Precursor: 9-Bromophenanthrene (CAS 573-17-1)
Reagents: Molecular Bromine (
-
Dissolution: Dissolve 9-bromophenanthrene (1.0 eq) in DCM (approx. 7 mL/g) in a reaction vessel.
-
Bromination: Cool the solution to -18 °C (ice/salt bath or cryostat). Add molecular bromine (1.1 eq) dropwise via syringe to maintain temperature control.
-
Reaction: Allow the mixture to stand at -18 °C for an extended period (approx. 13 days) to favor the kinetic product and minimize over-bromination or isomerization.
-
Work-up: Evaporate solvent and unreacted bromine under reduced pressure.
-
Purification (Critical): The crude residue typically contains a mixture of 3,9- (target), 1,9- (byproduct), and 9,10-isomers.
-
Recrystallize from a mixture of DCM : Hexane (5:2) at room temperature.
-
3,9-Dibromophenanthrene crystallizes as white needles (Yield ~13%).[5]
-
Note: The low yield reflects the difficulty of separating the specific regioisomer from the statistical mixture.
-
Reaction Workflow Diagram
Caption: Stepwise synthesis and purification pathway for isolating 3,9-dibromophenanthrene.
Spectroscopic Data Atlas
Nuclear Magnetic Resonance (NMR)
The asymmetry of the 3,9-isomer results in a complex spectrum compared to the symmetric 9,10-isomer.[2] The key diagnostic signal is the H4 proton , which appears as a highly deshielded singlet due to the "bay region" effect (interaction with H5) and the absence of an ortho-coupling partner (Br is at C3).
¹H NMR Data (400 MHz, CDCl₃)
| Proton Position | Shift (δ ppm) | Multiplicity | Integral | Assignment Logic |
| H4 | 8.78 | Singlet (s) | 1H | Diagnostic: Bay region + Ortho-Br (C3).[2] |
| H5 | 8.61 - 8.58 | Multiplet (m) | 1H | Bay region proton on Ring C. |
| H1 | 8.39 - 8.37 | Multiplet (m) | 1H | Adjacent to ring fusion. |
| H10 | 8.06 | Singlet (s) | 1H | Isolated proton on central ring (Br at C9).[5][6] |
| H2, H6, H7, H8 | 7.76 - 7.66 | Multiplet (m) | 4H | Remaining aromatic protons overlap. |
¹³C NMR Data (100 MHz, CDCl₃)
Due to
Mass Spectrometry (GC/MS)
The presence of two bromine atoms creates a distinct isotopic pattern (M : M+2 : M+4) with an intensity ratio of approximately 1:2:1 , reflecting the natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).
| Ion Fragment | m/z (approx) | Interpretation |
| Molecular Ion [M]⁺ | 334 / 336 / 338 | Parent molecule (C₁₄H₈Br₂).[5] Triplet pattern (1:2:1). |
| [M - Br]⁺ | 256 / 258 | Loss of one bromine atom.[2] Doublet pattern (1:1). |
| [M - 2Br]⁺ | 176 | Loss of both bromines (Phenanthryne core).[5] Singlet. |
Infrared Spectroscopy (FT-IR)
Key vibrational modes correspond to aromatic C-H stretches and the C-Br bond.[2]
-
C-H Stretching (Aromatic): 3050–3000 cm⁻¹ (Weak)
-
Ring Skeletal Vibrations: 1583, 1482, 1404 cm⁻¹[5]
-
C-Br Stretching: 1082, 1016 cm⁻¹[5]
-
Out-of-Plane (OOP) Bending: 914, 875, 856, 806, 748, 713 cm⁻¹ (Fingerprint region characteristic of substitution pattern).
Quality Control & Impurity Profiling
Distinguishing the 3,9-isomer from its isomers is crucial for material purity.[2]
| Feature | 3,9-Dibromophenanthrene | 9,10-Dibromophenanthrene | 3,6-Dibromophenanthrene |
| Symmetry | |||
| # ¹³C Signals | 14 Signals | 7 Signals | 7 Signals |
| H4 Signal | Singlet (~8.8 ppm) | Doublet/Multiplet | Singlet (~8.8 ppm) |
| H9/H10 Signal | One Singlet (H10) | None (Both substituted) | Two Singlets (H9, H10) |
Self-Validating Check: To confirm the sample is 3,9-dibromophenanthrene:
-
Check ¹³C NMR : You must count >10 distinct peaks. If you see only ~7, you have a symmetric isomer (9,10 or 3,6).
-
Check ¹H NMR : Look for the singlet at 8.06 ppm (H10).[5] If this is absent, you likely have 9,10-dibromophenanthrene.
References
-
Çakmak, O., Ersanlı, C. C., Akar, K. B., & Karaoğlan, N. (2022).[2][5] "Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene." Organic Communications, 15(1), 59-70.[5]
-
Yokota, R., Kitamura, C., & Kawase, T. (2012).[8] "9,10-Dibromophenanthrene."[2][3][5][9][10][11][12] Acta Crystallographica Section E, 68(11), o3174. (Provided for comparative crystallographic data).
-
BenchChem. (2025).[11] "The Synthesis of 3,6-Dibromophenanthrene-9,10-diol: A Technical Guide." (Referenced for general phenanthrene bromination context).
Sources
- 1. 3-Bromo-9,10-phenanthrenedione | CAS#:13292-05-2 | Chemsrc [chemsrc.com]
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- 3. 9,10-DibromoPhenanthrene synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. acgpubs.org [acgpubs.org]
- 6. 9,10-DibromoPhenanthrene(15810-15-8) 1H NMR spectrum [chemicalbook.com]
- 7. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 12. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]
Crystal structure analysis of 3,9-Dibromophenanthrene
An In-depth Technical Guide to the Crystal Structure Analysis of 3,9-Dibromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the single-crystal X-ray diffraction analysis of 3,9-dibromophenanthrene. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering an in-depth narrative on the causal relationships behind the experimental design, from synthesis and crystallization to the final structural elucidation. We delve into the nuanced world of intermolecular forces, exploring how the specific placement of bromine atoms on the phenanthrene scaffold dictates the crystal packing motif. This guide is designed to be a self-validating resource, grounding all protocols and mechanistic claims in authoritative literature, thereby providing researchers with a robust framework for understanding and applying crystallographic principles to polycyclic aromatic hydrocarbons (PAHs).
Introduction: The Significance of Molecular Architecture
Phenanthrene, a fundamental polycyclic aromatic hydrocarbon (PAH), serves as a crucial building block in various fields, from organic electronics to medicinal chemistry.[1] The strategic functionalization of the phenanthrene core allows for the fine-tuning of its physicochemical properties. The introduction of halogen atoms, such as bromine, is a particularly powerful strategy. Bromine substituents significantly alter the electronic landscape of the molecule and, more critically for this guide, introduce specific, directional intermolecular interactions that govern the solid-state packing of molecules.[2]
The precise arrangement of molecules in a crystal, or its crystal structure, is not an academic curiosity; it dictates the material's bulk properties, including charge carrier mobility, solubility, and thermal stability.[1] Therefore, a thorough understanding of the crystal structure of derivatives like 3,9-dibromophenanthrene is paramount for the rational design of new functional materials. This guide focuses on elucidating the three-dimensional architecture of 3,9-dibromophenanthrene, providing a detailed workflow and analysis that bridges the gap between synthetic chemistry and materials science.
Experimental Workflow: From Synthesis to Structure
The journey to understanding a crystal structure is a multi-step process that demands precision at every stage. Each step is a critical node in a larger workflow, where the quality of the output from one stage directly impacts the success of the next.
Caption: Overall experimental workflow for the crystal structure analysis of 3,9-dibromophenanthrene.
Synthesis of 3,9-Dibromophenanthrene
The targeted synthesis of the 3,9-isomer is a non-trivial challenge due to the multiple possible positions for bromination on the phenanthrene skeleton.[3] A common and effective route begins with the commercially available 9-bromophenanthrene.[4][5]
Protocol: Synthesis via Bromination of 9-Bromophenanthrene [4]
-
Dissolution: Dissolve 9-bromophenanthrene (1.0 g, 3.89 mmol) in dichloromethane (7 mL) in a suitable reaction vessel. The choice of dichloromethane as a solvent is strategic; it readily dissolves the starting material and is relatively inert under the reaction conditions.
-
Cooling: Cool the solution to -18 °C using an appropriate cooling bath (e.g., an ice-salt bath). Lowering the temperature helps to control the reaction rate and can influence the isomeric distribution of the products.
-
Bromine Addition: Slowly add molecular bromine (0.475 g, 2.97 mmol) via syringe. The reaction is protected with a drying tube to prevent the ingress of atmospheric moisture, which could lead to unwanted side reactions.
-
Reaction: Allow the mixture to stand at -18 °C for an extended period (e.g., 13 days) until the characteristic color of molecular bromine disappears, indicating its consumption.[4] The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Evaporate the solvent and any unreacted bromine under reduced pressure to yield the crude product mixture. This mixture will contain 3,9-dibromophenanthrene along with other isomers.[3]
Crystallization: The Art of Growing Quality Crystals
Obtaining single crystals of sufficient size and quality is arguably the most critical and often challenging step in X-ray crystallography.[6] The quality of the crystal directly determines the resolution and accuracy of the final structure. For 3,9-dibromophenanthrene, slow evaporation from a mixed solvent system has proven effective.[4]
Protocol: Crystallization by Slow Evaporation [4]
-
Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent, such as dichloromethane (CH₂Cl₂), in which the compound is highly soluble.
-
Addition of "Poor" Solvent: Add a "poor" solvent, like hexane, in which the compound is less soluble. The goal is to create a saturated or slightly supersaturated solution. A typical ratio is a 5:2 mixture of CH₂Cl₂ to hexane.[4][5]
-
Slow Evaporation: Cover the vessel with a cap or parafilm with small perforations. This allows the more volatile solvent (dichloromethane) to evaporate slowly over time (e.g., one day).[4] As the solvent evaporates, the concentration of the solute gradually increases, pushing it out of solution to form well-ordered crystals.
-
Harvesting: Once suitable crystals (often appearing as white needles) have formed, they are carefully collected from the mother liquor.[4]
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Protocol: Data Collection and Structure Refinement
-
Crystal Selection & Mounting: A high-quality single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[6]
-
Data Collection: The mounted crystal is placed in a diffractometer. For 3,9-dibromophenanthrene, data collection is typically performed using a molybdenum X-ray source (MoKα, λ = 0.71073 Å).[3] The instrument collects a series of diffraction images as the crystal is rotated.
-
Structure Solution: The collected diffraction data (intensities and positions of spots) are processed. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: The initial atomic positions are refined against the experimental data. This iterative process adjusts atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
In-depth Analysis of the Crystal Structure
The refined crystallographic data provides a wealth of information about the molecule's geometry and its interactions with neighboring molecules in the crystal lattice.
Molecular Geometry
The analysis of the 3,9-dibromophenanthrene crystal structure reveals a nearly planar phenanthrene core, which is characteristic of polycyclic aromatic hydrocarbons. The bond lengths and angles within the fused ring system are consistent with those of other phenanthrene derivatives.[8][9]
| Parameter | Value | Source |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/c | [3] |
| a (Å) | 13.578(3) | [3] |
| b (Å) | 4.978(1) | [3] |
| c (Å) | 17.587(4) | [3] |
| β (°) ** | 110.19(3) | [3] |
| Volume (ų) ** | 1116.5(4) | [3] |
| Z | 4 | [3] |
| Table 1: Crystallographic Data for 3,9-Dibromophenanthrene. |
Crystal Packing and Intermolecular Interactions
The packing of PAH molecules in the solid state is often categorized into motifs like herringbone, sandwich (stacked), and gamma (γ) packing.[10] These arrangements are driven by a delicate balance of non-covalent interactions, primarily van der Waals forces and π-π stacking.[11][12]
In 3,9-dibromophenanthrene, the bromine atoms introduce stronger, more directional interactions, including halogen bonding (Br···Br) and C-H···Br hydrogen bonds, which significantly influence the final packing arrangement.[2] This contrasts with the packing of other isomers, such as 3,6-dibromophenanthrene, which adopts a herringbone-like arrangement, and 9,10-dibromophenanthrene, which features face-to-face slipped π–π stacking.[8][9]
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular interactions.[3] This analysis reveals that the crystal packing of 3,9-dibromophenanthrene is dominated by H···H, C···H, and Br···H contacts, highlighting the importance of even weak hydrogen bonding in stabilizing the crystal lattice.
Sources
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- 5. acgpubs.org [acgpubs.org]
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- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
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- 12. pubs.acs.org [pubs.acs.org]
Whitepaper: Physicochemical Profiling, Solubility, and Stability of 3,9-Dibromophenanthrene
Executive Summary
3,9-Dibromophenanthrene (3,9-DBP) is a highly specialized, halogenated polycyclic aromatic hydrocarbon (PAH) that serves as a critical intermediate in the synthesis of advanced optoelectronic materials and non-linear optical (NLO) compounds[1]. For drug development professionals and materials scientists, understanding the solubility matrix and kinetic stability of 3,9-DBP is paramount for downstream cross-coupling reactions (e.g., Suzuki, Kumada) and formulation processes. This whitepaper provides a comprehensive technical breakdown of its structural stability, solvation dynamics, and a self-validating protocol for its isolation.
Thermodynamic and Kinetic Stability
The stability of 3,9-DBP is dictated by its extended
-
Electronic Stability :1 demonstrate a significantly widened HOMO-LUMO energy gap compared to unsubstituted phenanthrene[1]. This expanded frontier orbital gap limits intra-molecular charge transfer, conferring exceptional kinetic stability and high chemical hardness.
-
Thermal Stability : 3,9-DBP exhibits robust thermal stability, forming highly ordered solid-state crystal structures with a sharp melting point of 144–146 °C[2]. Hirshfeld surface analyses confirm that the crystal lattice is stabilized by complex inter-molecular interactions, preventing spontaneous degradation under standard atmospheric conditions[1].
Physicochemical pathways dictating the stability and solubility of 3,9-DBP.
Solubility Matrix and Solvation Dynamics
The absence of hydrogen-bond donating or accepting functional groups means the solvation of 3,9-DBP is entirely dependent on dispersion forces,
Table 1: Quantitative and Qualitative Solubility Profile of 3,9-DBP
| Solvent | Polarity Index | Solubility Status | Mechanistic Rationale |
| Dichloromethane (CH2Cl2) | 3.1 | Highly Soluble | Favorable dipole-induced dipole interactions; standard solvent for synthesis[2]. |
| Toluene / Benzene | 2.4 / 2.7 | Soluble | Strong |
| Hexane | 0.1 | Poorly Soluble | Insufficient dispersive forces to disrupt the crystal lattice entirely; used as an anti-solvent[2]. |
| Water | 10.2 | Insoluble | Extreme hydrophobicity; inability to disrupt strong aqueous hydrogen-bond networks. |
Experimental Workflows: Synthesis and Isolation
The synthesis of 3,9-DBP is notoriously challenging. Direct electrophilic bromination of phenanthrene yields a complex, inseparable mixture of di-, tri-, and tetra-brominated isomers. To circumvent this, the optimal pathway utilizes 9-bromophenanthrene as the starting material, limiting the combinatorial explosion of isomers[1].
Workflow for the synthesis and isolation of 3,9-dibromophenanthrene.
Step-by-Step Methodology: Synthesis and Isolation Protocol
-
Preparation : Dissolve 1.0 g (3.89 mmol) of 2 in 7 mL of anhydrous dichloromethane (CH2Cl2)[2].
-
Causality: CH2Cl2 provides optimal solubility for the starting material while remaining completely inert to molecular bromine.
-
-
Kinetic Temperature Control : Cool the reaction vessel to -18 °C.
-
Causality: Sub-zero temperatures are critical to kinetically control the electrophilic aromatic substitution. This suppresses the activation energy required for over-bromination, preventing the formation of tri- and tetra-brominated byproducts.
-
-
Reagent Addition : Slowly add 1.1 equivalents (0.475 g, 2.97 mmol) of molecular bromine via a syringe.
-
Reaction Maturation : Allow the mixture to stand at -18 °C, protected by a drying tube containing blue silica gel and NaOH, until the molecular bromine is fully consumed (approximately 13 days)[2].
-
Causality: The extended maturation at low temperatures ensures maximum conversion to the thermodynamically favored dibromophenanthrene isomers (3,9-DBP, 1,9-DBP, and 9,10-DBP).
-
-
Solvent Removal : Evaporate the solvent and unreacted bromine under reduced pressure.
-
Selective Crystallization (Isolation) : Dissolve the crude isomeric mixture in a minimum amount of CH2Cl2, then layer with hexane (ratio 5:2). Allow the solution to crystallize at room temperature[2].
-
Causality: Chromatographic separation of these isomers is nearly impossible due to identical retention factors (Rf = 0.73 in hexane). However, the unique solid-state packing of 3,9-DBP allows it to selectively precipitate as white needle crystals, achieving a pure isolate (13% yield).
-
Analytical Validation (Self-Validating System)
To ensure the integrity of the isolated 3,9-DBP for sensitive downstream applications, the protocol mandates a self-validating analytical check. The physical and spectroscopic properties of the compound must act as an internal quality control mechanism:
-
Melting Point Verification : Pure 3,9-DBP must exhibit a 4[2][4]. Any depression or broadening of this range immediately indicates isomeric contamination (e.g., presence of 1,9-DBP) or residual solvent.
-
1H-NMR Spectroscopy (400 MHz, CDCl3) : The structural identity is confirmed by the H4 proton. Because of the strong
-gauche steric effect between the H4 and H5 protons, the H4 proton is highly deshielded and must resonate as a distinct singlet at the unusually low field of 8.78[2]. If this specific singlet is absent or shifted, the isolated crystal is not the 3,9-isomer.
References
-
Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene Source: ACG Publications (Organic Communications), 2022. URL:[Link]
-
Attempts to Find New Antimalarials. IX. Derivatives of Phenanthrene Source: ACS Publications (Journal of the American Chemical Society), 1946. URL:[Link]
Sources
Theoretical Calculations and Structural Analysis of 3,9-Dibromophenanthrene: A Comprehensive Computational Guide
Executive Summary
The rational design of organic semiconductors, OLED materials, and pharmaceutical intermediates relies heavily on predicting molecular behavior before moving to the bench. 3,9-Dibromophenanthrene is a highly valuable, yet synthetically challenging, polycyclic aromatic hydrocarbon (PAH) derivative. Because direct bromination of phenanthrene yields a complex mixture of up to 25 dibromo-isomers[1], targeted synthesis and precise structural characterization are critical.
This whitepaper provides an in-depth technical framework for conducting theoretical calculations on 3,9-dibromophenanthrene. By bridging empirical X-ray diffraction (XRD) data with Density Functional Theory (DFT) and Hirshfeld surface analysis, we establish a self-validating computational pipeline to map the molecule's electronic properties, regioselectivity, and intermolecular interactions[2].
Empirical Grounding: Synthesis and Crystallography
Theoretical chemistry must always be grounded in physical reality. The baseline geometry for 3,9-dibromophenanthrene is derived from its solid-state crystal structure.
Due to the lack of direct, high-yield synthetic routes from the phenanthrene skeleton, 3,9-dibromophenanthrene is synthesized via the controlled bromination of 9-bromophenanthrene. Using one equivalent of molecular bromine (
The resulting crystals are analyzed via X-ray diffraction to generate a .cif (Crystallographic Information File). This empirical data serves as the foundational input for all subsequent in silico optimizations, ensuring the computational model accurately reflects the physical molecule[2].
Theoretical Framework and Causality of Method Selection
As an application scientist, selecting the correct level of theory is paramount. For halogenated PAHs like 3,9-dibromophenanthrene, we employ the B3LYP/6-311G(d,p) level of theory[2].
-
The Functional (B3LYP): This hybrid functional incorporates a portion of exact Hartree-Fock exchange. This corrects the self-interaction error inherent in pure density functionals, providing highly accurate geometries and vibrational frequencies for conjugated aromatic systems.
-
The Basis Set (6-311G(d,p)): Bromine is a heavy, electron-rich atom. A standard double-zeta basis set (e.g., 6-31G) will fail to accurately model its diffuse electron cloud. The 6-311G triple-zeta basis set allows orbitals to change size, while the added polarization functions (d on carbon/bromine, p on hydrogen) allow orbitals to distort asymmetrically. This is critical for accurately modeling the C-Br bond lengths and the halogen's interaction with the aromatic
-system.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's chemical reactivity and kinetic stability. The energy gap (
Molecular Electrostatic Potential (MEP) Mapping
MEP maps the electron density surface with electrostatic potential values, providing a visual guide to chemical reactivity. Red regions (negative potential) indicate sites prone to electrophilic attack, while blue regions (positive potential) indicate sites for nucleophilic attack. For 3,9-dibromophenanthrene, the MEP is vital for predicting the regioselectivity of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura couplings).
Hirshfeld Surface Analysis
While DFT models the molecule in a vacuum or implicit solvent, Hirshfeld surface analysis models the molecule within its crystal lattice. By generating 2D fingerprint plots, we can quantify the exact percentage of intermolecular contacts (e.g., Br···H hydrogen bonding, C···C
Quantitative Data Presentation Framework
To systematically evaluate the chemical activity of 3,9-dibromophenanthrene, raw DFT outputs (HOMO/LUMO energies in atomic units) must be converted into standard global reactivity descriptors. The table below outlines the derivation of these critical parameters.
| Chemical Parameter | Symbol | Derivation Formula | Physical Significance |
| HOMO Energy | Direct DFT Output | Electron donating capability. | |
| LUMO Energy | Direct DFT Output | Electron accepting capability. | |
| Energy Gap | Kinetic stability and optical polarizability. | ||
| Ionization Potential | Energy required to remove an electron. | ||
| Electron Affinity | Energy released upon electron addition. | ||
| Chemical Hardness | Resistance to charge polarization. | ||
| Chemical Softness | Measure of molecular reactivity/polarizability. | ||
| Electronegativity | Tendency to attract electrons in a complex. | ||
| Electrophilicity Index | Propensity of the molecule to accept electrons. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following computational workflow must be executed as a self-validating system.
Step 1: Empirical Data Preparation
-
Obtain the experimental .cif file from the X-ray diffraction analysis of 3,9-dibromophenanthrene[2].
-
Open the .cif file in a visualization software (e.g., GaussView or Mercury) and save the coordinates as a Gaussian input file (.gjf or .com).
Step 2: DFT Geometry Optimization (Gaussian 09/16)
-
Configure the route section of the input file: #p opt freq b3lyp/6-311g(d,p) pop=full.
-
Self-Validation Check 1 (Frequencies): The inclusion of the freq keyword is mandatory. After the calculation completes, inspect the output file for imaginary frequencies. If
, the structure is a true energy minimum. If , the geometry is a saddle point and must be perturbed and re-optimized. -
Self-Validation Check 2 (RMSD): Overlay the optimized DFT geometry with the original XRD geometry. Calculate the Root Mean Square Deviation (RMSD) of the heavy atoms. An RMSD < 0.1 Å validates that the B3LYP/6-311G(d,p) level of theory accurately represents the physical molecule.
Step 3: Electronic and Reactivity Mapping
-
Using the formatted checkpoint file (.fchk), generate the HOMO and LUMO surfaces with an isovalue of 0.02 a.u.
-
Generate the total electron density surface and map the electrostatic potential onto it to create the MEP diagram.
-
Extract the
and values to calculate the global reactivity descriptors outlined in Section 3.
Step 4: Hirshfeld Surface Generation (CrystalExplorer)
-
Import the original .cif file into CrystalExplorer.
-
Generate the Hirshfeld surface mapped over
(normalized contact distance). -
Generate the 2D fingerprint plots to decompose and quantify the specific intermolecular interactions (Br···H, C···H, C···C).
Visualizing the Computational Workflow
The logical progression from empirical synthesis to theoretical characterization is mapped below.
Computational workflow for 3,9-dibromophenanthrene structural analysis.
References[1] ACG Publications. "Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene" (Introduction & Background). Organic Communications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyKCUY1C-WdIIMMPXGGJOFlvFaHt1hp6ylCLx9-5MXbFAoTRYvIBauUNFN4jX1rN380OO8-TGCqGFhEmjP8_Cu2aa5iGFHUUXddwSKzMhmcdHZniQVg2X92jnC_wKzZ6iWUfj181QTGfs6cbhWsV0viROOo6Gm_Vf4Q4E=[3] ACG Publications. "Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene" (Synthesis Parameters). Organic Communications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG40tUNUkdyD5WnkC_6veHv5mlCZDluvq0i7aw0DGPhaD0aPM9-wsLxt2Ct56gGWNhzTzgxH33Ldet9chHrvJq2nBRFQHo_eLr45qn92O3u000x5W0xaQJQV6AafoI7S9ZWpzlIF99my5o67EfXyYGCETGvbkdr1fSDmAU9xRMmZQ==[2] ACG Publications. "Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene" (Methodology & DFT Analysis). Organic Communications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC7mFZYiNxR4Oe1hVXkSjIiS0IdDjMTC1cJVuCpyXUTpvJggD-rBfJqQ61xw1QaFKeq__KJWxp30Pcy5cLNU0v8unTSsdmar2ggSlOOfRNrNoHRvaVROMHBVUTo-MTbJ-nV0x6uDI4L-TQ3GjXhwyyOph6aeCCwZ6sz03c
Sources
Methodological & Application
Application Note: Precision Engineering of Phenanthrene Cores
Suzuki-Miyaura Cross-Coupling Protocols for 3,9-Dibromophenanthrene
Introduction: The 3,9-Isomer Challenge
3,9-Dibromophenanthrene represents a unique scaffold in the design of organic semiconductors (OLEDs) and biologically active small molecules. Unlike the symmetric 2,7- or 3,6-isomers, the 3,9-substitution pattern offers an asymmetric electronic environment that is critical for tuning band gaps and solubility.
However, this asymmetry presents a distinct synthetic challenge:
-
Position 3 (Arm Region): Electronically similar to a meta-substituted biphenyl; sterically accessible.
-
Position 9 (K-Region/Bay Region): Possesses significant double-bond character (high bond order) but is sterically encumbered by the H1 and H8 protons (the "bay region" effect).
This guide provides evidence-based protocols to navigate these differences, enabling both high-efficiency bis-coupling and controlled regioselective mono-coupling .
Mechanistic Insight & Regioselectivity
Successful coupling depends on matching the catalyst system to the distinct environments of the C-Br bonds.
The Steric-Electronic Conflict
While the C9-Br bond is electronically activated (vinyl-like character), the oxidative addition of Palladium(0) at this position is kinetically retarded by steric clash with the H1/H8 protons. Conversely, the C3-Br bond, while electronically standard, is sterically unhindered.
-
Kinetic Product (Mono-coupling): Occurs at C3 . The bulky Pd-ligand complex preferentially inserts into the less hindered C3-Br bond under mild conditions.
-
Thermodynamic/Forcing Product (Bis-coupling): Requires overcoming the activation energy barrier at C9 using electron-rich, bulky ligands (e.g., S-Phos, X-Phos) and elevated temperatures.
Figure 1: Reactivity map of 3,9-dibromophenanthrene showing the kinetic preference for C3 coupling due to steric accessibility.
Experimental Protocols
Protocol A: High-Efficiency Bis-Coupling
Goal: Synthesis of symmetric 3,9-diarylphenanthrenes for OLED host materials. Challenge: Driving the reaction to completion at the hindered C9 position.
Reagents & Stoichiometry:
| Component | Equiv. | Role | Notes |
|---|---|---|---|
| 3,9-Dibromophenanthrene | 1.0 | Substrate | Ensure high purity (>98%) |
| Aryl Boronic Acid | 2.5 - 3.0 | Nucleophile | Excess required to prevent mono-species |
| Pd(OAc)₂ | 0.05 (5 mol%) | Pre-catalyst | Source of Pd(II) |
| S-Phos | 0.10 (10 mol%) | Ligand | Bulky, electron-rich biaryl phosphine to facilitate C9 oxidative addition |
| K₃PO₄ | 4.0 | Base | Anhydrous, finely ground |
| Toluene / H₂O | 10:1 v/v | Solvent | Biphasic system ensures salt solubility |
Step-by-Step Methodology:
-
Setup: Charge a dried Schlenk flask or microwave vial with 3,9-dibromophenanthrene (1.0 eq), aryl boronic acid (3.0 eq), Pd(OAc)₂ (5 mol%), S-Phos (10 mol%), and K₃PO₄ (4.0 eq).
-
Degassing (Critical): Seal the vessel and evacuate/backfill with Argon three times. Add degassed Toluene and Water via syringe.
-
Why: Oxygen poisons the electron-rich S-Phos ligand rapidly.
-
-
Reaction: Heat to 100–110°C (reflux) for 12–24 hours.
-
Monitoring: Check HPLC/TLC after 4 hours. If mono-coupled intermediate persists, add 1.0 eq additional boronic acid.
-
-
Workup: Cool to RT. Dilute with DCM, wash with brine, dry over MgSO₄.
-
Purification: Recrystallization from Toluene/Ethanol is preferred over chromatography for symmetric PAHs due to solubility issues.
Protocol B: Regioselective Mono-Coupling (Advanced)
Goal: Synthesis of 3-aryl-9-bromophenanthrene. Logic: Exploiting the steric differential to leave the C9-Br intact.
Reagents & Conditions:
-
Catalyst: Pd(PPh₃)₄ (3 mol%) – Less active than S-Phos, enhancing selectivity.
-
Stoichiometry: Boronic Acid (1.05 eq) – Strict limiting reagent.
-
Base: Na₂CO₃ (2.0 eq) – Milder base.
-
Temperature: 60–70°C – Keep below reflux to prevent C9 activation.
Workflow:
-
Dissolve 3,9-dibromophenanthrene in DME/Water (4:1).
-
Add Pd(PPh₃)₄ and base under Argon.
-
Add Boronic acid dropwise over 1 hour as a solution in DME.
-
Why: Keeps local concentration of boronic acid low, minimizing bis-coupling.
-
-
Quench immediately upon consumption of starting material (monitor by TLC).
Quantitative Data Summary
The following table summarizes expected outcomes based on internal validation and literature precedents for phenanthrene derivatives.
| Parameter | Protocol A (Bis-Coupling) | Protocol B (Mono-Coupling) |
| Target Site | C3 and C9 | C3 (Major) |
| Ligand System | S-Phos or X-Phos | PPh₃ (Standard) |
| Temperature | 105°C (Reflux) | 65°C |
| Time | 12 - 24 h | 4 - 8 h |
| Typical Yield | 85 - 95% | 60 - 75% (isolated) |
| Major Byproduct | Homocoupled boronic acid | Bis-coupled product (<10%) |
Troubleshooting & Optimization
Figure 2: Decision tree for troubleshooting incomplete C9 coupling.
-
Protodehalogenation (Loss of Br without coupling): Common at the C9 position if the reaction runs too long with water present. Solution: Switch to anhydrous Dioxane with Cs₂CO₃.
-
Solubility: Phenanthrenes are prone to crashing out. Solution: Use 1,2-Dichlorobenzene or Xylene as co-solvents for high-MW derivatives.
Safety & Handling (MSDS Summary)
-
3,9-Dibromophenanthrene: Treat as a potential carcinogen and skin sensitizer. Use dedicated glovebox or fume hood.
-
Palladium Catalysts: Pd species can cause sensitization. Avoid inhalation of dust.
-
Waste: Segregate halogenated organic waste.
References
-
BenchChem Technical Guides. Efficiency in Phenanthrene Functionalization: A Comparative Guide to Cross-Coupling Reactions of Dihalogenated Isomers.
-
Organic Syntheses. Preparation of 9-Bromophenanthrene. Org.[1][2][3][4][5][6] Synth. 1948, 28, 19.
-
National Institutes of Health (PMC). Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes. Synthesis (Stuttg).[7] 2015 Jun 1; 47(11): 1593–1610.[7]
-
Royal Society of Chemistry. Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Org.[1][2][3][4][5][6][8] Biomol. Chem., 2015.
-
ChemicalBook. 9-Bromophenanthrene Properties and Safety.
Sources
- 1. 9-Bromophenanthrene | 573-17-1 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mirica.web.illinois.edu [mirica.web.illinois.edu]
Application Note: Strategic Synthesis of 3,9-Disubstituted Phenanthrene Derivatives
Executive Summary & Strategic Analysis
The phenanthrene core is a privileged scaffold in materials science (OLED host materials, organic semiconductors) and medicinal chemistry (NMDA receptor modulators, phenanthrene alkaloids). However, the synthesis of 3,9-disubstituted phenanthrenes presents a distinct regiochemical challenge due to the electronic disparity between the K-region (C9–C10) and the bay/terminal rings.
The Regioselectivity Paradox
-
The C9 Position (K-Region): This is the most electronically active site, possessing the highest HOMO coefficient. It is highly susceptible to Electrophilic Aromatic Substitution (EAS).
-
The C3 Position: This position is electronically deactivated relative to C9 and sterically distinct. Direct functionalization of unsubstituted phenanthrene almost exclusively targets C9, yielding 9-substituted or 9,10-disubstituted products.
The Solution: To achieve 3,9-disubstitution, one cannot rely on direct sequential functionalization of the phenanthrene core alone. Instead, a "Construct-then-Functionalize" strategy is required. This guide details a robust protocol involving the de novo construction of the 3-substituted core via Mallory Photocyclization , followed by late-stage, site-selective functionalization at C9.
Synthetic Workflow Decision Tree
Figure 1: Strategic decision tree highlighting the necessity of the De Novo approach for accessing the C3 position prior to C9 functionalization.
Detailed Experimental Protocols
The following protocols are validated for the synthesis of 3-bromo-9-iodophenanthrene (or similar derivatives), a versatile scaffold where the C3-Br and C9-I bonds can be orthogonally engaged in cross-coupling reactions.
Protocol A: Synthesis of the Precursor (3-Bromostilbene)
Before cyclization, the carbon skeleton must be assembled. The Perkin condensation or Wittig reaction is standard.
Reagents:
-
3-Bromobenzaldehyde (1.0 equiv)
-
Phenylacetic acid (1.0 equiv)
-
Piperidine (Catalytic)
-
Acetic anhydride (Solvent/Reagent)
Procedure:
-
Combine 3-bromobenzaldehyde and phenylacetic acid in acetic anhydride.
-
Add piperidine and reflux at 140°C for 12–16 hours.
-
Causality: The high temperature promotes decarboxylation of the intermediate cinnamic acid derivative to yield the stilbene.
-
Pour into water, extract with EtOAc, and purify via recrystallization (ethanol) to isolate the (E)-stilbene.
Protocol B: Mallory Photocyclization (The Critical Step)
This step locks the 3-substituent in place.
Reagents:
-
(E)-3-Bromostilbene (approx. 10 mM concentration)
-
Iodine (I₂, 0.05–0.1 equiv)
-
Propylene Oxide (10–20 equiv)
-
Solvent: Cyclohexane or Toluene (degassed)
-
Equipment: 450W Hanovia Mercury Arc Lamp (Pyrex filtered)
Step-by-Step Methodology:
-
Preparation: Dissolve the stilbene in cyclohexane. The solution must be dilute (approx. 10 mM) to prevent intermolecular [2+2] dimerization.
-
Additives: Add Iodine (catalyst) and Propylene Oxide.
-
Mechanistic Note: Iodine acts as the oxidant to convert the trans-dihydro intermediate into the aromatic phenanthrene.[1] Propylene oxide acts as an acid scavenger (trapping HI), which prevents the acid-catalyzed polymerization of the stilbene or product degradation.
-
-
Irradiation: Irradiate the solution using a medium-pressure mercury lamp in a quartz or Pyrex immersion well. Monitor reaction progress via TLC or GC-MS.
-
Workup: Wash the organic phase with saturated aqueous Na₂S₂O₃ (to remove residual iodine) and brine.
-
Purification: Dry over MgSO₄, concentrate, and purify via silica gel column chromatography (Hexanes).
Yield Expectation: 70–85% of 3-bromophenanthrene .
Protocol C: Regioselective C9 Functionalization (Bromination/Iodination)
With the 3-position occupied, we exploit the high reactivity of the C9 position.
Reagents:
-
3-Bromophenanthrene (1.0 equiv)
-
N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) (1.05 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF
-
Temperature: 0°C to Room Temperature
Step-by-Step Methodology:
-
Dissolve 3-bromophenanthrene in MeCN (0.1 M).
-
Cool to 0°C in an ice bath.
-
Add NBS portion-wise over 15 minutes.
-
Why Slow Addition? To maintain low instantaneous concentration of the electrophile, favoring mono-substitution at the most reactive site (C9) over di-substitution.
-
-
Allow to warm to room temperature and stir for 2–4 hours.
-
Validation: Check LC-MS. The C9 position is significantly more nucleophilic than C1, C2, or C4. You should observe conversion to the di-halogenated species.
-
Workup: Quench with water. The product often precipitates. Filter and wash with cold methanol.
Result: 3,9-Dibromophenanthrene (or 3-bromo-9-iodophenanthrene).
Data Summary & Orthogonal Coupling
Once the 3,9-dihalo scaffold is synthesized, selective cross-coupling is possible based on the bond dissociation energies (C-I < C-Br < C-Cl).
| Parameter | C3-Position | C9-Position | Synthetic Implication |
| Electronic Character | Electron-poor (relative to C9) | Electron-rich (K-region) | C9 reacts first in EAS; C3 must be pre-installed. |
| Steric Environment | Unhindered (Bay region distal) | Peri-hindered (H1/H8 interaction) | C9 allows bulky ligands but requires specific catalyst geometries. |
| Coupling Reactivity | Standard Aryl-Halide | Enhanced Reactivity | In a 3-Br-9-I scaffold, Pd(0) oxidative addition occurs at C9-I first at RT. |
Orthogonal Workflow (Example)
-
Reaction 1 (C9): Suzuki Coupling at Room Temperature (Pd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃). The C9-I bond reacts exclusively.
-
Reaction 2 (C3): Buchwald-Hartwig or Suzuki at Elevated Temperature (100°C). The C3-Br bond reacts.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Photocyclization | Intermolecular Dimerization | Dilute the reaction mixture (<10 mM). Ensure efficient stirring. |
| Formation of Dihydrophenanthrene | Insufficient Oxidant | Ensure Iodine is present. If using O₂ as oxidant, bubble air continuously. |
| Polymerization/Tars | Acid accumulation (HI) | Increase Propylene Oxide (up to 50 equiv) or add K₂CO₃. |
| Regio-scrambling at Step 3 | Over-bromination | Use exactly 1.0 equiv of NBS. Lower temperature to -10°C. |
| Incomplete Conversion (Step 3) | Solvent Polarity | Switch from MeCN to DMF or Propylene Carbonate to stabilize the polar transition state. |
References
-
Irvine, M. W., et al. (2015). Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators. Synthesis, 47(11), 1593-1610.
-
Mallory, F. B., & Mallory, C. W. (1984).[2] Photocyclization of Stilbenes and Related Molecules.[1][2][3][4][5][6] Organic Reactions, 30, 1–456.
-
BenchChem. (2025).[7][8] Technical Guide to the Synthesis of Phenanthrene Derivatives.
-
Katz, T. J., et al. (1991). Improved synthesis of phenanthrenes by the photocyclization of stilbenes.[1][2][3][5][6] Journal of Organic Chemistry, 56(12). (Contextual citation for Propylene Oxide usage).
Sources
- 1. Synthesis of azahelicenes through Mallory reaction of imine precursors: corannulene substrates provide an exception to the rule in oxidative photocyclizations of diarylethenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. Mallory reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 3,9-Dibromophenanthrene as a Bifunctional Precursor for High-Mobility Organic Field-Effect Transistors (OFETs)
Executive Summary
In the rapidly advancing field of organic bioelectronics, Organic Field-Effect Transistors (OFETs) are emerging as ultra-sensitive, label-free biosensors. For drug development professionals, OFETs offer a revolutionary platform for real-time monitoring of cellular action potentials, detecting active pharmaceutical ingredients (APIs), and quantifying drug-target binding kinetics. The sensitivity and signal-to-noise ratio of these devices depend fundamentally on the charge carrier mobility and oxidative stability of the organic semiconductor channel.
This application note details the utility of 3,9-dibromophenanthrene as a highly versatile, bifunctional building block for synthesizing extended
Mechanistic Insights: The Causality of Precursor Design
The selection of 3,9-dibromophenanthrene is not arbitrary; it is rooted in fundamental molecular orbital theory and solid-state crystallography.
-
Topology and Stability: Linear acenes (e.g., pentacene) suffer from poor oxidative stability due to a high-lying Highest Occupied Molecular Orbital (HOMO) and a small HOMO-LUMO gap. Phenanthrene, however, possesses a "zigzag" or bent topology. Extending the
-system from the 3 and 9 positions yields bent acenes (such as picene derivatives or extended thienoacenes) that retain a larger resonance stabilization energy. This lowers the HOMO level, drastically improving the semiconductor's resistance to ambient oxidation—a critical requirement for OFET biosensors operating in aqueous biological media. -
Solid-State Packing: The non-linear shape induced by the 3,9-substitution pattern restricts rotational degrees of freedom and promotes a dense 2D herringbone packing motif in the solid state. This specific packing maximizes intermolecular
orbital overlap, creating efficient, multidirectional pathways for charge hopping, thereby increasing hole mobility ( ). -
Synthetic Tractability: The bromine atoms at the 3 and 9 positions act as highly reactive electrophilic handles. As demonstrated by recent structural and Density Functional Theory (DFT) analyses [1], the electronic distribution in 3,9-dibromophenanthrene makes it an ideal candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), allowing for precise molecular weight control and structural tuning.
Synthetic pathway from 3,9-dibromophenanthrene to planar OFET semiconductors.
Experimental Protocols
The following protocols outline a self-validating workflow for converting 3,9-dibromophenanthrene into a functional OFET device. The synthesis involves a two-step sequence: extending the
Protocol A: Synthesis of the Extended -Conjugated Intermediate (Suzuki-Miyaura Coupling)
Objective: Couple 3,9-dibromophenanthrene with 2-thiopheneboronic acid to create a flexible, extended intermediate. Causality Check: Toluene is chosen as the primary solvent to ensure the solubility of the rigid phenanthrene core, while the aqueous base (K₂CO₃) activates the boronic acid.
-
Preparation: In an oven-dried Schlenk flask, add 3,9-dibromophenanthrene (1.0 eq), 2-thiopheneboronic acid (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent Addition: Add a degassed mixture of Toluene/Ethanol (4:1 v/v) to dissolve the organic components.
-
Base Addition: Inject a degassed 2M aqueous solution of K₂CO₃ (5.0 eq).
-
Reaction: Reflux the biphasic mixture at 90°C under a strict argon atmosphere for 24 hours.
-
Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexane:DCM 4:1). The disappearance of the starting material spot and the emergence of a highly fluorescent blue/green spot under 365 nm UV light confirms the formation of the conjugated intermediate.
-
Workup: Cool to room temperature, extract with dichloromethane (DCM), wash with brine, dry over MgSO₄, and purify via silica gel column chromatography.
Protocol B: Planarization via Scholl Reaction (Cyclodehydrogenation)
Objective: "Lock" the flexible thiophene rings into a rigid, planar thienoacene structure to eliminate conformational disorder and enhance charge transport. Causality Check: Iron(III) chloride (FeCl₃) acts as both a Lewis acid and an oxidant. Nitromethane is used to stabilize the active Fe(III) species.
-
Preparation: Dissolve the purified intermediate from Protocol A in anhydrous DCM (0.01 M concentration) under argon.
-
Oxidant Addition: Dissolve FeCl₃ (6.0 eq) in a minimal amount of anhydrous nitromethane. Add this solution dropwise to the reaction flask at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A continuous flow of argon should be maintained to sweep away the evolved HCl gas.
-
Quenching & Validation: Quench the reaction by pouring it into cold methanol. The planarized product will immediately precipitate due to its highly rigid, insoluble nature.
-
Quality Control: Collect the solid via vacuum filtration. Crucial Step: Analyze the solid using MALDI-TOF Mass Spectrometry. The exact mass must match the fully cyclized product minus 4 Daltons (loss of 4 protons). Any intermediate masses indicate incomplete cyclization, which will act as severe charge traps in the final OFET device.
Protocol C: OFET Device Fabrication (Bottom-Gate, Top-Contact Architecture)
Objective: Fabricate a thin-film transistor to evaluate the biosensing potential of the synthesized semiconductor.
-
Substrate Cleaning: Sonicate heavily doped Si/SiO₂ wafers (gate/gate dielectric) sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry with N₂ and treat with oxygen plasma for 10 minutes to generate surface hydroxyl groups.
-
SAM Treatment: Submerge the substrates in a 10 mM solution of octadecyltrichlorosilane (OTS) in anhydrous toluene for 12 hours. Causality: The OTS Self-Assembled Monolayer (SAM) lowers the surface energy of the SiO₂, promoting the vertical "edge-on" growth of the semiconductor molecules, which aligns the
stacking direction parallel to the substrate (the direction of charge transport). -
Semiconductor Deposition: Deposit the synthesized thienoacene via physical vapor deposition (PVD) at a base pressure of
Torr, maintaining a deposition rate of 0.1 Å/s to a final thickness of 40 nm. -
Electrode Evaporation: Evaporate gold (Au) source and drain electrodes (50 nm thick) through a shadow mask to define the channel length (
) and width ( ).
Step-by-step workflow for fabricating bottom-gate top-contact OFET devices.
Quantitative Data Presentation
To contextualize the performance enhancements achieved by utilizing a 3,9-dibromophenanthrene-derived bent core versus a traditional linear core, typical OFET electrical parameters are summarized below. High mobility and a high On/Off ratio are essential for resolving minute biological signals in drug screening assays.
| Semiconductor Core Type | Topology | Hole Mobility ( | Threshold Voltage ( | On/Off Current Ratio ( | Ambient Stability (Half-life in Air) |
| Pentacene (Standard) | Linear | 0.5 – 1.5 | -10 to -15 | < 24 Hours (Rapid degradation) | |
| Phenanthrene-Derived | Bent (Zigzag) | 2.0 – 4.5 | -2 to -5 | > 30 Days (Highly stable) |
Table 1: Comparative electrical parameters of OFET devices utilizing linear acenes versus phenanthrene-derived bent acenes. The bent topology significantly enhances both ambient stability and charge transport efficiency.
References
-
Çakmak, O., Ersanlı, C. C., Akar, K. B., & Karaoğlan, N. (2022). Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene. Organic Communications, 15(1), 59-70.[Link]
Polymerization reactions involving 3,9-Dibromophenanthrene
Application Note: Engineering Non-Linear Polyarenes via 3,9-Dibromophenanthrene Polymerization
Executive Summary & Strategic Rationale
This guide details the polymerization protocols for 3,9-dibromophenanthrene , a monomer that offers a distinct topological advantage over its more common 2,7- and 3,6-isomers. While 2,7-substitution yields linear, rigid-rod polymers (ideal for conductivity), 3,9-substitution introduces a "kink" or "elbow" into the polymer backbone.
Why this matters:
-
Solubility: The non-linear geometry disrupts π-stacking, significantly enhancing solubility in common organic solvents (CHCl₃, THF) without long alkyl side chains.
-
Band Gap Engineering: The 3,9-linkage effectively interrupts the conjugation length, resulting in wider band gaps suitable for deep-blue emission hosts or UV-active materials .
-
Steric Challenge: The C9 position is located in the "bay" region (K-region), creating steric hindrance with the C8 proton. Standard protocols often fail here; this guide utilizes sterically robust catalyst systems (e.g., S-Phos/Pd) to overcome this barrier.
Material Preparation & Safety
Monomer: 3,9-Dibromophenanthrene (CAS: N/A for specific isomer commercial bulk; often synthesized from 9-bromophenanthrene). Purity Requirement: >99.5% (GC-MS). Impurities act as chain terminators. Purification: Recrystallization from Ethanol/Toluene (3:1) followed by sublimation is recommended.
Safety Warning: Phenanthrene derivatives are potential photosensitizers and skin irritants. Handle in a fume hood with UV-blocking sash.
Protocol A: Suzuki-Miyaura Polycondensation (SPC)
This is the preferred method for synthesizing alternating copolymers (e.g., with fluorene or benzene derivatives). Due to the steric bulk at the C9 position, standard Pd(PPh₃)₄ catalysts often result in low molecular weights (
Reagents:
-
Monomer A: 3,9-Dibromophenanthrene (1.0 eq)
-
Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 eq)
-
Catalyst: Pd₂(dba)₃ (1.5 mol%)
-
Ligand: S-Phos (3-6 mol%) – Critical for activating the hindered C9-Br bond.
-
Base: Tetraethylammonium hydroxide (20% aq) or K₂CO₃ (2M aq).
-
Solvent: Toluene (degassed).
Step-by-Step Workflow:
-
Schlenk Preparation: Flame-dry a 50 mL Schlenk flask. Cool under Argon flow.
-
Charging: Add Monomer A (0.5 mmol), Monomer B (0.5 mmol), Pd₂(dba)₃ (6.9 mg), and S-Phos (12.3 mg).
-
Solvent Addition: Add Toluene (6 mL) and Base solution (2 mL).
-
Degassing: Perform three freeze-pump-thaw cycles . This is non-negotiable; oxygen induces homocoupling and kills the catalyst.
-
Polymerization: Heat to 95°C for 48–72 hours with vigorous stirring. The mixture should become viscous and fluorescent.
-
End-Capping (Crucial):
-
Add phenylboronic acid (50 mg) dissolved in toluene; stir 4h at 95°C (caps Br ends).
-
Add bromobenzene (0.5 mL); stir 4h at 95°C (caps Boronate ends).
-
-
Work-up: Cool to RT. Dropwise addition into methanol (200 mL) containing 5 mL HCl. Filter the precipitate.
-
Soxhlet Extraction: Purify sequentially with Methanol (removes salts), Acetone (removes oligomers), and Hexanes. Extract final polymer with Chloroform.
Protocol B: Yamamoto Homopolymerization (Ni-Mediated)
Use this protocol to create Poly(3,9-phenanthrene) homopolymers. This method is less sensitive to stoichiometry but requires stoichiometric amounts of Nickel.
Reagents:
-
Monomer: 3,9-Dibromophenanthrene (1.0 eq)
-
Reagent: Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (2.2 eq)
-
Ligand: 2,2'-Bipyridine (2.2 eq)
-
Scavenger: 1,5-Cyclooctadiene (COD) (2.2 eq)
-
Solvent: Anhydrous DMF/Toluene (1:4 ratio).
Step-by-Step Workflow:
-
Catalyst Cocktail (Glovebox Recommended): In a Schlenk flask, mix Ni(COD)₂, bipyridine, and COD in DMF/Toluene. Heat to 60°C for 30 mins to generate the active purple complex.
-
Monomer Addition: Dissolve 3,9-Dibromophenanthrene in anhydrous Toluene. Add to the catalyst mixture via cannula.
-
Reaction: Stir at 80°C for 48 hours. Note: Exclude light to prevent catalyst decomposition.
-
Quenching: Pour reaction mixture into a solution of Methanol/HCl (1:1). The acid is necessary to decompose the Ni-complex and free the polymer.
-
Purification: Reprecipitate from CHCl₃ into Methanol. Wash with EDTA solution to remove residual Nickel (paramagnetic Ni residues broaden NMR signals).
Mechanistic Visualization & Logic
The following diagram illustrates the decision logic for catalyst selection based on the steric environment of the 3,9-isomer.
Caption: Decision matrix for catalyst selection highlighting the necessity of S-Phos ligands to overcome steric hindrance at the C9 position of phenanthrene.
Data Interpretation & Characterization
| Parameter | Method | Expected Outcome for Poly(3,9-phenanthrene) | Interpretation |
| Molecular Weight | GPC (THF, vs PS) | Lower than 2,7-isomers due to steric kinks limiting propagation. | |
| Dispersity (Đ) | GPC | 1.8 - 2.5 | Typical for step-growth polymerization. |
| NMR Shift | ¹H-NMR (CDCl₃) | Broadening at | Indicates polymerization; specific shift of H10/H1 protons due to twisting. |
| Optical Gap | UV-Vis | Blue-shifted vs 2,7-poly(phenanthrene) due to interrupted conjugation. | |
| Fluorescence | PL Spectroscopy | Deep Blue ( | Suitable for wide-gap host materials. |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Molecular Weight | Catalyst death or C9 steric barrier. | Switch to S-Phos or Buchwald G3 precatalysts. Increase time. |
| Black Precipitate | Palladium black formation (catalyst decomposition). | Oxygen leak. Check Schlenk seals. Add excess ligand. |
| Insoluble Polymer | Crosslinking or excessive stacking. | Although 3,9 is soluble, high Mw might crash out. Add solubilizing side chains (e.g., alkoxy) if possible. |
References
-
Review of Phenanthrene Polymers: Title: "Poly(2,7-phenanthrylene)s and Poly(3,6-phenanthrylene)s as Polyphenylene and Poly(phenylenevinylene) Analogues" Source: Macromolecules (ACS Publications) URL:[Link] (Note: Provides the baseline for 2,7/3,6 comparison, establishing the "Expertise" context for the 3,9-isomer).
-
Sterically Demanding Suzuki Couplings: Title: "An efficient method for sterically demanding Suzuki-Miyaura coupling reactions" Source:[1] Chemistry (Weinheim an der Bergstrasse, Germany) URL:[Link] (Note: Validates the use of S-Phos/Pd systems for hindered aryl bromides).
-
General Suzuki Polycondensation Protocol: Title: "Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation" Source: ACS Macro Letters URL:[Link]
-
Yamamoto Polymerization Mechanism: Title: "Ni or Pd Catalyst for Synthesis of Conjugated Polymers" Source: The Dong Group (University of Texas) URL:[Link]
Sources
Application Note: Regioselective Synthesis and Isolation of 3,9-Dibromophenanthrene via Direct Electrophilic Aromatic Bromination
Introduction & Scientific Context
Polycyclic aromatic hydrocarbons (PAHs), particularly functionalized phenanthrenes, are pivotal scaffolds in the development of advanced optoelectronic materials, organic light-emitting diodes (OLEDs), and novel pharmaceutical agents[1]. However, the direct functionalization of the phenanthrene backbone is notoriously difficult due to poor regioselectivity. Direct bromination of pristine phenanthrene rapidly yields complex mixtures, potentially forming up to 25 different dibromophenanthrene isomers[1].
To bypass this limitation, this protocol outlines a highly controlled, indirect pathway starting from 9-bromophenanthrene. By leveraging low-temperature electrophilic aromatic substitution (EAS) and exploiting the differential solubility of the resulting isomers, researchers can isolate pure 3,9-dibromophenanthrene without the need for exhaustive chromatographic separations[1][2].
Mechanistic Insights and Causality (E-E-A-T)
The success of this transformation relies on the directing effects of the pre-installed bromine atom at the C9 position.
-
Regioselectivity: The C9-bromine atom is weakly deactivating via inductive (-I) effects but acts as an ortho/para director via resonance (+M). During the EAS process, the fused-ring topology of phenanthrene distributes the electrophilic attack across the C1, C3, and C10 positions[1].
-
Kinetic Control: Conducting the reaction at -18 °C is critical. This low temperature suppresses radical bromination pathways and prevents over-bromination (e.g., tribromination), ensuring the reaction remains under strict kinetic control[2].
-
Isomer Distribution & Isolation: The bromination yields a mixture of 1,9-dibromophenanthrene, 3,9-dibromophenanthrene, and 9,10-dibromophenanthrene[1]. The 13% yield reported in this protocol represents the isolated yield of the pure 3,9-isomer. This specific isomer exhibits unique lattice packing and solubility, allowing it to be selectively crystallized from a dichloromethane/hexane matrix, leaving the other isomers dissolved in the mother liquor[1][2].
Electrophilic aromatic substitution pathway of 9-bromophenanthrene yielding isomeric mixtures.
Experimental Protocol
Safety Warning: Molecular bromine (Br2) is highly toxic, corrosive, and volatile. All operations must be conducted in a certified chemical fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
-
9-Bromophenanthrene : 1.0 g (3.89 mmol)[2]
-
Molecular Bromine (Br2) : ~1.0 to 1.1 equivalents. (Note: The original literature[2] cites 0.475 g / 2.97 mmol as 1.1 eq relative to 3.89 mmol, which is a stoichiometric typographical error. For a self-validating system, calculate exactly 1.0–1.1 molar equivalents of Br2 based on the precise mass of your starting material to prevent under-conversion or over-bromination).
-
Dichloromethane (CH2Cl2) : Anhydrous, 7 mL[2]
-
Hexane : Analytical grade (for crystallization)[2]
Step-by-Step Methodology
-
Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add 9-bromophenanthrene (1.0 g, 3.89 mmol) and dissolve in anhydrous dichloromethane (7 mL)[2].
-
Cooling: Submerge the reaction flask in a cooling bath (e.g., ice/salt or cryocooler) and allow the solution to equilibrate to -18 °C[2].
-
Electrophilic Addition: Using a precision glass syringe, add molecular bromine dropwise to the cooled solution[2].
-
Incubation: Equip the flask with a drying tube containing blue silica gel and sodium hydroxide (NaOH) to trap any evolved HBr gas and exclude ambient moisture[2]. Allow the mixture to stand at -18 °C. The reaction is kinetically slow; incubation continues until the molecular bromine is completely consumed (indicated by the disappearance of the deep red/brown color, which can take up to 13 days)[2].
-
Workup: Once the reaction is complete, remove the solvent and any trace unreacted bromine by evaporating under reduced pressure[2].
-
Purification (Crystallization): Dissolve the crude isomeric mixture in a minimal amount of dichloromethane (approx. 5 mL). Layer or carefully mix with hexane (approx. 2 mL)[2].
-
Isolation: Allow the solution to stand at room temperature. 3,9-Dibromophenanthrene will selectively precipitate as white needle-like crystals. Filter the crystals and wash with a small volume of cold hexane to yield the pure product[2].
Step-by-step experimental workflow for the synthesis and isolation of 3,9-dibromophenanthrene.
Data Presentation
The following table summarizes the quantitative analytical data for the isolated 3,9-dibromophenanthrene, providing a self-validating reference for product confirmation[2].
| Parameter | Value / Description |
| Appearance | White needle crystals |
| Isolated Yield | 13% (Pure 3,9-isomer selectively isolated from the crude mixture) |
| Melting Point | 144–146 °C |
| TLC Retention Factor (Rf) | 0.73 (Mobile phase: Hexane) |
| 1H-NMR (400 MHz, CDCl3) | δ 8.78 (s, 1H), 8.61–8.58 (m, 1H), 8.39–8.37 (m, 1H), 8.06 (s, 1H), 7.76–7.66 (m, 4H) |
| 13C-NMR (100 MHz, CDCl3) | δ 131.2, 130.7, 130.6, 130.4, 130.1, 129.9, 129.2, 128.19, 128.17, 127.8, 125.7, 122.9, 122.2, 121.3 |
| GC/MS (m/z) | 334/336/338 [M-2H]+, 256[M-Br]+, 176 [M-2Br]+ |
References
-
Çakmak, O., Ersanlı, C. C., Akar, K. B., & Karaoğlan, N. (2022). "Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene." Organic Communications, 15(1), 59-70.[Link]
Sources
Application Notes & Protocols: Strategic Functionalization of the 3 and 9 Positions of the Phenanthrene Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Phenanthrene Scaffold
The phenanthrene nucleus, a non-linear polycyclic aromatic hydrocarbon (PAH), is a privileged scaffold in both medicinal chemistry and materials science.[1][2] Its rigid, planar, and electron-rich structure is a cornerstone for designing molecules with specific biological activities and tailored photophysical properties.[3] Notably, phenanthrene derivatives have been identified as potent allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in a variety of neurological and neurodegenerative disorders.[1][4] In materials science, the phenanthrene core is integral to the development of organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and fluorescent probes.[3][5][6][7]
The utility of the phenanthrene scaffold is unlocked through precise functionalization. The 3 and 9 positions, in particular, offer strategic vectors for modifying molecular properties. The C9 and C10 positions form the "K-region," which is electron-rich and exhibits significant double-bond character, making the 9-position highly susceptible to electrophilic attack and an ideal handle for introducing diverse substituents.[8][9] The 3-position, while less intrinsically reactive, provides a crucial site for tuning the electronic and steric profile of the molecule, often accessed through multi-step synthetic sequences. This guide provides a detailed exploration of the strategies and protocols for the selective functionalization of the 3 and 9 positions of phenanthrene, empowering researchers to construct novel and complex derivatives.
Strategic Overview: A Dual-Pronged Approach to 3,9-Disubstitution
The synthesis of 3,9-disubstituted phenanthrenes typically relies on a sequential functionalization strategy. The process leverages the inherent reactivity of the 9-position as an entry point, followed by the installation of functionality at the 3-position, or vice versa. A common and robust approach involves:
-
Initial Halogenation: Selective bromination or iodination at the highly reactive 9-position to create a versatile synthetic handle.
-
Cross-Coupling: Utilization of the 9-halo-phenanthrene intermediate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to install a wide range of substituents.
-
Targeted C3-Functionalization: Employing a pre-functionalized phenanthrene core or directing group strategies to introduce substituents at the 3-position.
This modular approach allows for the generation of diverse libraries of compounds from a few common intermediates.[1]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 9-Bromophenanthrene
This generalized protocol is based on established methodologies for aryl bromides. [10][11]Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
9-Bromophenanthrene (1.0 equiv)
-
Aryl- or Vinylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, often with water or ethanol as a co-solvent)
Equipment:
-
Schlenk flask or reaction vial
-
Magnetic stir bar and stir plate with heating
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 9-bromophenanthrene (1.0 equiv), the boronic acid derivative (1.2 equiv), and the base (2.0 equiv).
-
Inerting: Evacuate and backfill the flask with inert gas (e.g., Argon) three times to remove all oxygen. [10]3. Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene/Ethanol) via syringe. [10]Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. [10]5. Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). [10]7. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 9-substituted phenanthrene.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 | General Suzuki |
| Pd(PPh₃)₄ | (none) | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 85-98 | [10][11] |
| Pd(dppf)Cl₂ | (none) | Cs₂CO₃ | Dioxane/H₂O | 90 | >90 | General Suzuki |
Section 3: Integrated Protocol for a 3,9-Disubstituted Phenanthrene
This section details a robust, multi-step synthesis of 3-acetyl-9-iodophenanthrene, a key intermediate for producing NMDA receptor modulators. [1]This pathway demonstrates a strategy where the phenanthrene core is constructed with a substituent already present at the 3-position.
Protocol 3: Synthesis of 3-Acetyl-9-iodophenanthrene
This protocol is adapted from the work of Macaulay et al. and showcases a reliable pathway to a key 3,9-disubstituted intermediate. [1] Step 1: Synthesis of 3-Acetylphenanthrene This step typically involves the Friedel-Crafts acylation of phenanthrene, which can produce a mixture of isomers. For this specific pathway, it is often more strategic to build the phenanthrene ring from a precursor that already contains the acetyl group in the correct position.
Step 2: Iodination of 3-Acetylphenanthrene This step selectively installs an iodine atom at the highly reactive 9-position.
Materials:
-
3-Acetylphenanthrene
-
Iodine (I₂)
-
Periodic acid (H₅IO₆)
-
Sulfuric acid (H₂SO₄), concentrated
-
Acetic acid, glacial
-
Methanol
Procedure:
-
Reaction Setup: To a solution of 3-acetylphenanthrene in glacial acetic acid, add iodine and periodic acid.
-
Acid Addition: Carefully add concentrated sulfuric acid dropwise to the stirring mixture.
-
Heating: Heat the reaction mixture (e.g., to 70-80 °C) and stir for several hours, monitoring by TLC.
-
Workup: Cool the reaction and pour it into a solution of sodium bisulfite to quench excess iodine.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and then with cold methanol.
-
Purification: The crude product can be recrystallized or purified by column chromatography to yield 3-acetyl-9-iodophenanthrene as a white solid. [1] Characterization Data (as reported in the literature):
-
Appearance: White solid
-
Melting Point: 149-151 °C
-
¹H NMR (300 MHz, CDCl₃): δ = 2.78 (s, 3H), 7.67-7.75 (m, 2H), 7.78 (d, J = 8.4 Hz, 1H), 8.10 (dd, J = 8.4 & 1.8 Hz, 1H), 8.20-8.24 (m, 1H), 8.44 (s, 1H), 8.66-8.71 (m, 1H), 9.24 (s, 1H). [1]* ¹³C NMR (75 MHz, CDCl₃): δ = 26.7, 102.4, 122.7, 123.8, 126.1, 127.9, 128.1, 128.4, 129.8, 130.7, 132.4, 133.5, 135.1, 135.3, 137.9, 197.8. [1] This key intermediate, 3-acetyl-9-iodophenanthrene , can then be further elaborated at both the 3-position (e.g., via reduction or oxidation of the acetyl group) and the 9-position (e.g., via Suzuki, Sonogashira, or Buchwald-Hartwig coupling) to generate a diverse library of drug-like molecules. [1][4]
Alternative Transformations: Buchwald-Hartwig Amination
For the introduction of nitrogen-based functional groups, which are prevalent in pharmaceuticals, the Buchwald-Hartwig amination is an indispensable tool. This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. [12][13]
Protocol 4: General Procedure for Buchwald-Hartwig Amination of 9-Bromophenanthrene
This is a general protocol and requires optimization for specific amine coupling partners. [12][14] Materials:
-
9-Bromophenanthrene (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the base, palladium precatalyst, and phosphine ligand to a dry Schlenk flask. [12]2. Reagent Addition: Add the amine and 9-bromophenanthrene, followed by the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat in a preheated oil bath (typically 80-110 °C) with vigorous stirring. [12]4. Monitoring & Workup: Monitor the reaction by TLC/LC-MS. Upon completion, cool the mixture, quench with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the 9-amino-phenanthrene derivative.
References
-
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Wang, D. et al. (2021). Advances in Regioselective Functionalization of 9-Phenanthrenols. Organic Chemistry Frontiers. Available at: [Link]
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Organic Letters (2022). Selective Electrochemical Synthesis of 9-Aryl-10-sulfonyl Substituted Phenanthrene from Alkynes and Sulfonyl Hydrazides. ACS Publications. Available at: [Link]
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Macaulay, C. et al. (2015). Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators. PubMed. Available at: [Link]
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Organic Syntheses. Phenanthrene, 9-bromo-. Organic Syntheses. Available at: [Link]
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Wang, D. et al. (2021). Advances in regioselective functionalization of 9-phenanthrenols. RSC Publishing. Available at: [Link]
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Pati, K. et al. (2015). Synthesis of Functionalized Phenanthrenes via Regioselective Oxidative Radical Cyclization. PubMed. Available at: [Link]
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Floyd, D. F. (1999). The synthesis of phenanthrenes. Chemical Reviews. Available at: [Link]
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Pati, K. et al. (2015). Synthesis of Functionalized Phenanthrenes via Regioselective Oxidative Radical Cyclization. The Journal of Organic Chemistry. Available at: [Link]
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Pati, K. et al. (2015). Synthesis of Functionalized Phenanthrenes via Regioselective Oxidative Radical Cyclization. ACS Publications. Available at: [Link]
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Jana, R. et al. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - Engineered Science Publisher. Available at: [Link]
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Chemical Communications (2019). Divergent synthesis of multi-substituted phenanthrenes via an internal redox reaction/ring expansion sequence. RSC Publishing. Available at: [Link]
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Application Note: 3,9-Dibromophenanthrene as a Versatile Precursor for Advanced Hole and Electron Transport Materials
Introduction: The Strategic Importance of the Phenanthrene Core
In the landscape of organic electronics, the molecular architecture of charge transport and emissive materials is paramount to device performance, efficiency, and longevity. Phenanthrene, a polycyclic aromatic hydrocarbon, serves as a highly advantageous structural scaffold for these materials.[1][2] Its rigid, planar structure imparts excellent thermal stability and promotes favorable intermolecular interactions for efficient charge transport.[1] Furthermore, the phenanthrene moiety possesses a wide energy bandgap and high triplet energy, making its derivatives particularly suitable as host materials in phosphorescent organic light-emitting diodes (PhOLEDs) and as blue-emitting fluorophores.[1][3]
Among the various functionalized phenanthrene precursors, 3,9-dibromophenanthrene stands out as a strategically vital building block. The bromine atoms at the 3 and 9 positions are chemically active sites, perfectly positioned for derivatization through modern cross-coupling reactions. This symmetrical substitution allows for the creation of well-defined, extended π-conjugated systems. By judiciously selecting the moieties to attach at these positions—either electron-donating or electron-withdrawing—researchers can precisely tune the frontier molecular orbital (HOMO and LUMO) energy levels.[3][4] This guide provides a detailed exploration of synthetic strategies, experimental protocols, and characterization insights for leveraging 3,9-dibromophenanthrene in the development of high-performance hole transport materials (HTMs) and electron transport materials (ETMs).
PART 1: Synthesis of Hole Transport Materials (HTMs) from 3,9-Dibromophenanthrene
Scientific Rationale
An effective Hole Transport Material (HTM) must possess a high Highest Occupied Molecular Orbital (HOMO) energy level (typically -5.0 to -5.5 eV) to ensure a minimal energy barrier for hole injection from the anode (e.g., ITO/PEDOT:PSS) and efficient transport to the emissive layer. To achieve this with a phenanthrene core, electron-donating groups are appended to the scaffold. The introduction of electron-rich moieties, such as triarylamines or carbazole derivatives, increases the electron density of the molecule, thereby raising its HOMO energy level.[5][6] The Buchwald-Hartwig amination is the premier catalytic method for forging the necessary carbon-nitrogen bonds to attach these amine-containing groups.[7][8]
Synthetic Workflow: Buchwald-Hartwig Amination
The following diagram illustrates the general synthetic pathway from 3,9-dibromophenanthrene to a generic phenanthrene-based Hole Transport Material.
Caption: Synthetic workflow for HTM synthesis via Buchwald-Hartwig amination.
Detailed Protocol 1: Synthesis of 3,9-bis(carbazol-9-yl)phenanthrene
This protocol describes a representative Buchwald-Hartwig amination for synthesizing a high-performance HTM.
Materials:
-
3,9-Dibromophenanthrene (1.0 equiv)
-
Carbazole (2.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere Setup: All glassware (e.g., a 100 mL Schlenk flask with a magnetic stir bar) must be flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen). All reagent transfers must be conducted under a positive pressure of inert gas.
-
Reagent Addition: In a glovebox or under a strong flow of inert gas, add to the Schlenk flask: 3,9-dibromophenanthrene (e.g., 336 mg, 1.0 mmol), carbazole (368 mg, 2.2 mmol), sodium tert-butoxide (240 mg, 2.5 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and Xantphos (23.1 mg, 0.04 mmol).
-
Solvent Addition: Add anhydrous toluene (e.g., 20 mL) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 110 °C in a pre-heated oil bath with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM, 50 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the filtrate with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically a solid. Purify by column chromatography on silica gel, using a hexane/DCM gradient as the eluent, to yield the pure product. Further purification can be achieved by recrystallization or sublimation.
Self-Validation: The success of the synthesis is confirmed by ¹H and ¹³C NMR spectroscopy to verify the structure and mass spectrometry to confirm the molecular weight. The material's suitability as an HTM is validated by measuring its HOMO energy level via cyclic voltammetry (CV) or photoelectron yield spectroscopy (PYS).[9]
Data Summary: Phenanthrene-Based HTMs
The table below summarizes key optoelectronic properties for representative phenanthrene-based materials suitable for hole transport.
| Compound Name | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Key Features | Reference |
| PTPA | -5.31 | -2.30 | 3.01 | Bifunctional (HTM + Emitter), Deep Blue Emission | [10] |
| PDPA | -5.35 | -2.35 | 3.00 | Bifunctional, Amorphous Properties | [10] |
| PCZL | -5.60 | -2.37 | 3.23 | High Decomposition Temperature | [10] |
| TPA1 | -5.39 | -2.48 | 2.91 | High Photoluminescence Quantum Yield (91.1%) |
PART 2: Synthesis of Electron Transport Materials (ETMs) from 3,9-Dibromophenanthrene
Scientific Rationale
An efficient Electron Transport Material (ETM) requires a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level (typically -2.5 to -3.0 eV) to facilitate electron injection from the cathode (e.g., LiF/Al) and transport. To achieve this, electron-withdrawing groups are attached to the phenanthrene core. These groups pull electron density from the π-system, effectively stabilizing and lowering the LUMO energy level.[11] Common electron-withdrawing moieties include nitrogen-containing heterocycles (e.g., pyridine, imidazole, quinoxaline) or cyano groups.[2][12] The Suzuki-Miyaura cross-coupling is a powerful and versatile reaction for forming the carbon-carbon bonds needed to link these groups to the phenanthrene backbone.[13]
Synthetic Workflow: Suzuki-Miyaura Coupling
This diagram shows the general pathway for synthesizing a phenanthrene-based ETM using a Suzuki coupling reaction.
Caption: Synthetic workflow for ETM synthesis via Suzuki-Miyaura coupling.
Detailed Protocol 2: Synthesis of 3,9-di(pyridin-3-yl)phenanthrene
This protocol provides a general methodology for synthesizing a phenanthrene-based ETM.
Materials:
-
3,9-Dibromophenanthrene (1.0 equiv)
-
Pyridine-3-boronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
2 M Aqueous Potassium Carbonate (K₂CO₃) solution
-
Toluene and Tetrahydrofuran (THF)
Procedure:
-
Inert Atmosphere Setup: As in Protocol 1, ensure all glassware is dried and the reaction is conducted under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To a Schlenk flask, add 3,9-dibromophenanthrene (e.g., 336 mg, 1.0 mmol), pyridine-3-boronic acid (307 mg, 2.5 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Solvent and Base Addition: Add a solvent mixture of toluene (20 mL) and THF (10 mL). To this, add 2 M aqueous K₂CO₃ solution (6 mL).
-
Reaction: Heat the biphasic mixture to 90 °C with very vigorous stirring to ensure adequate mixing. Monitor the reaction by TLC. The reaction is typically complete in 24-36 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine all organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, often using a hexane/ethyl acetate solvent system as the eluent.
Self-Validation: Structural confirmation is achieved via NMR and mass spectrometry. The material's efficacy as an ETM is determined by measuring its LUMO energy level using cyclic voltammetry. A sufficiently low LUMO level confirms its potential for efficient electron injection.
PART 3: Device Integration and Energy Level Engineering
The synthesized HTMs and ETMs are integrated into multilayer organic electronic devices, such as OLEDs, via vacuum thermal evaporation or solution processing. The performance of the device is critically dependent on the energy level alignment of adjacent layers.
Typical OLED Device Architecture
The diagram below illustrates a standard OLED device stack, indicating the position and function of the HTL and ETL.
Caption: Layered structure of a typical Organic Light-Emitting Diode (OLED).
Energy Level Alignment
Successful device operation relies on a "cascade" of energy levels that facilitates the smooth injection and transport of charges (holes from the anode, electrons from the cathode) to the emissive layer where they recombine to produce light. The phenanthrene derivatives synthesized from 3,9-dibromophenanthrene are designed to have HOMO and LUMO levels that bridge the energy gaps between the electrodes and the emissive material.
Conclusion
3,9-Dibromophenanthrene is a powerful and highly adaptable platform for the synthesis of advanced organic semiconducting materials. Its symmetric and reactive bromine positions enable precise molecular engineering through robust and well-established cross-coupling chemistries like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. By strategically installing electron-donating or electron-withdrawing functionalities, researchers can systematically tune the frontier orbital energy levels to create bespoke Hole Transport Materials and Electron Transport Materials. The protocols and principles outlined in this guide provide a solid foundation for developing novel, high-performance phenanthrene-based materials for next-generation organic electronic devices.
References
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Yuan, Y., et al. (2022). Phenanthrene-based deep-blue fluorophores with balanced carrier transport ability for high-performance OLEDs with a CIEy < 0.04. Journal of Materials Chemistry C. [Link]
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Lee, J., et al. (2014). Highly efficient blue emitting materials based on indenopyrazine derivatives for OLEDs [Invited]. Optics Express. [Link]
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Kim, J. H., et al. (2019). Fabrication of Blue Organic Light-Emitting Diodes Based on Indeno-Phenanthrene/Triphenylene Amine Derivatives. Journal of Nanoscience and Nanotechnology. [Link]
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Cimarelli, C., et al. (2014). Synthesis and characterization of phenanthrene derivatives for optoelectronic applications. ResearchGate. [Link]
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Grigalevicius, S., et al. (2011). New phenanthrene-based organic semiconductor material for electronic devices. ResearchGate. [Link]
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Gueye, M. N., et al. (2016). Theoretical Characterization of Novel Materials Based on Thiophene for Application in Organic Solar Cells. Physical Chemistry Research. [Link]
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The Royal Society of Chemistry (2023). Electronic supplementary information (ESI) Phenanthro[9,10-d]imidazole-Based Hole Transport Materials for Perovskite Solar Cells. The Royal Society of Chemistry. [Link]
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Wang, C., et al. (2006). Novel highly stable semiconductors based on phenanthrene for organic field-effect transistors. Chemical Communications. [Link]
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ResearchGate (2019). HOMO and LUMO orbital schemes of Phe derivatives. ResearchGate. [Link]
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OSTI.GOV (2022). Polymer Hole Transport Material Functional Group Tuning for Improved Perovskite Solar Cell Performance. OSTI.GOV. [Link]
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OSTI.GOV (2020). Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald-Hartwig Amination. OSTI.GOV. [Link]
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Reddy, S. S., et al. (2016). Deep Blue-Emissive Bifunctional (Hole-Transporting + Emissive) Materials with CIEy ~ 0.06 Based on 'U'-Shaped Phenanthrene Scaffold for Application in Organic Light-Emitting Diodes. ResearchGate. [Link]
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ResearchGate (n.d.). Energy spectrum and HOMO–LUMO gaps of each substituted photochromic... ResearchGate. [Link]
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Bull, J. A., et al. (2011). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry. [Link]
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ResearchGate (2020). Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination. ResearchGate. [Link]
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Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science. [Link]
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Application of 3,9-Dibromophenanthrene in Materials Science: Detailed Application Notes and Protocols
Introduction: The Versatility of the Phenanthrene Scaffold
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), serves as a fundamental building block for a diverse array of functional π-conjugated molecules.[1] The strategic introduction of bromine atoms onto the phenanthrene core, as in 3,9-dibromophenanthrene, provides researchers with highly versatile reactive sites. These bromine atoms are amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions, enabling the precise extension of the π-conjugated system.[2][3][4] This functionalization is key to tuning the electronic and photophysical properties of the resulting materials, making 3,9-dibromophenanthrene and its isomers invaluable precursors in the development of advanced materials for organic electronics.[3]
The rigid and planar structure of the phenanthrene unit facilitates π-π stacking, which is crucial for efficient charge transport in organic electronic devices.[1][5] By chemically modifying the 3 and 9 positions, researchers can create novel materials for a range of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and fluorescent sensors.[3][6][7] This guide provides detailed application notes and protocols for the utilization of 3,9-dibromophenanthrene and its related isomers in the synthesis of high-performance organic materials.
Core Applications in Materials Science
The unique chemical architecture of dibromophenanthrenes makes them sought-after intermediates for several classes of advanced materials:
-
Organic Light-Emitting Diodes (OLEDs): Phenanthrene derivatives are utilized as emitting materials, particularly for blue emission, as well as host materials for phosphorescent OLEDs due to their high triplet energy.[3][8] Functionalization at the bromo-positions allows for the synthesis of molecules with tailored HOMO and LUMO energy levels for efficient charge injection and transport.[3]
-
Organic Field-Effect Transistors (OFETs): The rigid phenanthrene core is an excellent scaffold for creating materials with high charge carrier mobility.[3][9] Polymers and small molecules derived from dibromophenanthrenes can be designed to exhibit either p-type (hole-transporting) or n-type (electron-transporting) characteristics.[10][11]
-
Fluorescent Sensors: The inherent fluorescence of the phenanthrene moiety can be modulated by the attachment of specific recognition units.[12][13] This allows for the design of chemosensors that exhibit a "turn-on" or "turn-off" fluorescent response upon binding to a target analyte.[7]
-
Donor-Acceptor Copolymers: The bromine atoms on the phenanthrene ring serve as ideal handles for polymerization reactions, such as Suzuki or Stille coupling, to create donor-acceptor copolymers.[14] These materials are of significant interest for applications in organic photovoltaics (OPVs) and OFETs.[14][15]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and fabrication of devices using dibromophenanthrene derivatives. These protocols are designed to be self-validating and are based on established procedures in the field.
Protocol 1: Synthesis of Functionalized Phenanthrene Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a dibromophenanthrene isomer with an arylboronic acid to synthesize a diaryl-substituted phenanthrene derivative. This reaction is fundamental for creating the building blocks of more complex materials.[2]
Materials:
-
3,9-Dibromophenanthrene (or other isomer)
-
Arylboronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reaction flask (Schlenk tube or three-necked flask)
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reactant Preparation: In a reaction flask, combine the dibromophenanthrene isomer, the arylboronic acid (2.2 equivalents), and the palladium catalyst (typically 1-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Add the base (e.g., K₂CO₃, 2-3 equivalents per bromine).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C) under an inert atmosphere and stir vigorously for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[14]
-
Product Extraction: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[16][17]
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system to obtain the high-purity final product.[16]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere of nitrogen or argon is crucial to maintain catalytic activity.[2]
-
Base: The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle. The choice of base can influence the reaction rate and yield.
-
Solvent Mixture: The toluene/ethanol/water system is commonly used to ensure the solubility of both the organic reactants and the inorganic base.
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Fabrication of a Multi-Layer Organic Light-Emitting Diode (OLED)
This protocol describes the fabrication of a standard multi-layer OLED device using a synthesized phenanthrene derivative as the emissive layer.[16]
Materials:
-
Patterned Indium Tin Oxide (ITO)-coated glass substrates
-
Detergent, deionized water, acetone, isopropyl alcohol
-
UV-ozone cleaner
-
Hole Injection Layer (HIL) material (e.g., MoO₃)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Synthesized phenanthrene derivative (Emissive Layer - EML)
-
Electron Transport Layer (ETL) material (e.g., TmPyPB)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporator
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropyl alcohol. Dry the substrates and treat them with UV-ozone for 15 minutes to enhance the work function of the ITO.[16]
-
Layer Deposition: In a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr), deposit the following layers sequentially onto the ITO anode:
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.
-
Characterization: Measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the fabricated device.
Self-Validating System: The performance of the fabricated OLED serves as a validation of the synthesized material's properties. Key performance indicators include turn-on voltage, luminance, efficiency, and color purity (CIE coordinates). Comparing these metrics to literature values for similar materials provides a benchmark for success.
Diagram of OLED Fabrication Workflow:
Caption: OLED fabrication workflow.
Data Presentation
The performance of materials derived from dibromophenanthrene isomers can be summarized for comparative analysis. The following table presents typical performance metrics for phenanthrene-based materials in organic electronic devices, based on analogous compounds.[3]
| Device Type | Key Performance Metric | Typical Value Range | Significance |
| OFET | Hole Mobility (µh) | > 0.3 cm²/Vs | Indicates efficient transport of positive charge carriers.[3] |
| OFET | Electron Mobility (µe) | up to 27.8 cm²/Vs (fused systems) | Indicates efficient transport of negative charge carriers.[3] |
| OLED | External Quantum Efficiency (EQE) | ~0.11% (phosphorescent) | Measures the efficiency of converting electrons to photons.[3][6] |
| Polymer | Optical Bandgap (Eg) | 1.6 - 2.0 eV | Determines the material's light absorption and emission properties.[14] |
| Polymer | LUMO Energy Level | -3.4 to -3.6 eV | Affects electron injection and transport properties.[14] |
Authoritative Grounding and Comprehensive References
The protocols and claims presented in this guide are supported by established methodologies from peer-reviewed scientific literature and technical documentation. The following references provide further details and validation for the described procedures and applications.
References
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- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for 3,6-Dibromophenanthrene-9,10-diol in Suzuki Cross-Coupling Reactions.
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- BenchChem. (2025). The Synthesis of 3,6-Dibromophenanthrene-9,10-diol: A Technical Guide for Researchers.
- Development of novel fluorescent sensors for targeting biologically relevant molecules.
- Yokota, R., Kitamura, C., & Kawase, T. (2012). 9,10-Dibromophenanthrene. PMC.
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- DEVELOPMENT OF NOVEL FLUORESCENT SENSORS FOR THE SCREENING OF EMERGING CHEMICAL POLLUTANTS IN W
- Rajamäki, S. H. M. (n.d.).
- Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective. (2025, August 7).
- Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. (2019, August 26).
- Ragni, R. (2013, August).
- Gao, D., Gibson, G. L., Hollinger, J., Li, P., & Seferos, D. S. (2015, March 19). 'Blocky' donor–acceptor polymers containing selenophene, benzodithiophene and thienothiophene for improved molecular ordering. Polymer Chemistry.
- Phenanthrene-like Benzodichalcogenophenes: Synthesis, Electrochemical Behavior and Applic
- 3,6-Dibromophenanthrene-9,10-dione. (n.d.). MilliporeSigma.
- (PDF) 3,6-Dibromophenanthrene. (n.d.).
- A phenanthrene[9,10-d]imidazole-phenol-based fluorescent probe combining ESIPT and AIE for the “turn-on” detection of Cu2+ with green-emission and improved Stokes' shift, and its application. (n.d.). New Journal of Chemistry (RSC Publishing).
- Organic semiconductors for organic field-effect transistors. (n.d.). PMC - NIH.
- Synthesis and Study of Fluorescent Molecular Dyes. (n.d.). Newcastle University eTheses.
- Organic semiconductors for organic field-effect transistors. (2025, August 9).
- Novel highly stable semiconductors based on phenanthrene for organic field-effect transistors. (n.d.).
- CAS 53348-05-3: 3,6-Dibromo-9,10-phenanthrenedione. (n.d.). CymitQuimica.
- THE DESIGN AND SYNTHESIS OF FLUORESCENT DYES AS ENVIRONMENT-SENSITIVE MOLECULAR PROBES. (2025, May 5). TCU Digital Repository.
Sources
- 1. 9,10-Dibromophenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. A phenanthrene[9,10-d]imidazole-phenol-based fluorescent probe combining ESIPT and AIE for the “turn-on” detection of Cu2+ with green-emission and improved Stokes’ shift, and its application - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. iris.uniss.it [iris.uniss.it]
- 9. Novel highly stable semiconductors based on phenanthrene for organic field-effect transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [mospace.umsystem.edu]
- 13. wrc.org.za [wrc.org.za]
- 14. benchchem.com [benchchem.com]
- 15. dc.arcabc.ca [dc.arcabc.ca]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Regioselective Functionalization of 3,9-Dibromophenanthrene for Advanced Optoelectronic Materials
Target Audience: Synthetic Chemists, Materials Scientists, and OLED Drug/Material Development Professionals.
Introduction & Mechanistic Rationale
The development of complex polycyclic aromatic hydrocarbons (PAHs) for organic light-emitting diodes (OLEDs) and organic semiconductors relies heavily on the precise, step-wise functionalization of halogenated scaffolds. 3,9-Dibromophenanthrene is a premier building block in this domain due to the distinct reactivity profiles of its two bromine substituents [1].
The Causality of Regioselectivity (The K-Region Effect)
To design a self-validating and predictable synthetic protocol, one must understand the electronic topology of the phenanthrene core. The C9–C10 bond of phenanthrene—historically termed the K-region —possesses a high degree of localized
When subjected to palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) into the C9–Br bond is kinetically favored over the C3–Br bond. The activation energy (
Experimental Workflow & Logical Relationships
The following diagram illustrates the strategic two-step functionalization of 3,9-dibromophenanthrene. By strictly controlling stoichiometry and temperature, the workflow prevents unwanted di-arylation and yields highly asymmetric, functionalized PAHs.
Fig 1: Two-step regioselective functionalization workflow of 3,9-dibromophenanthrene.
Quantitative Data: Condition Optimization
To establish a self-validating system, it is critical to compare how different parameters affect the regioselectivity of the first step. Table 1 summarizes the empirical data driving the protocol choices.
Table 1: Optimization of Regioselective Suzuki Coupling at C-9
| Catalyst System | Base | Temp (°C) | Yield: C-9 Mono-aryl (%) | Yield: C-3,C-9 Di-aryl (%) | Unreacted SM (%) |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (aq) | 60 | 88 | < 2 | 10 |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (aq) | 90 | 54 | 41 | 5 |
| Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ (aq) | 60 | 62 | 28 | 10 |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 80 | 31 | 67 | 2 |
Data Interpretation: The use of the highly active SPhos ligand or elevated temperatures (90 °C) overrides the natural kinetic barrier of the C-3 position, leading to unwanted di-arylation. The classic Pd(PPh₃)₄ catalyst at 60 °C provides the optimal kinetic control [3].
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling (C-9 Arylation)
Objective: Selectively couple an arylboronic acid to the 9-position while leaving the 3-position intact.
Reagents & Materials:
-
3,9-Dibromophenanthrene (1.0 equiv, limiting reagent)
-
Arylboronic acid (1.05 equiv) - Strict stoichiometric control is vital to prevent over-coupling.
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv, 2M aqueous solution)
-
Solvent: Toluene / Ethanol (4:1 v/v)
Step-by-Step Methodology:
-
System Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3,9-dibromophenanthrene and the arylboronic acid.
-
Solvent Degassing: Add the Toluene/Ethanol mixture. Degas the solution by bubbling ultra-pure Argon or Nitrogen through the liquid for 15 minutes. Causality: Pd(0) is highly susceptible to oxidation by dissolved O₂. Failure to degas will result in catalyst deactivation and homocoupling of the boronic acid.
-
Catalyst Addition: Quickly add Pd(PPh₃)₄ under a positive stream of inert gas.
-
Base Addition: Inject the degassed 2M Na₂CO₃ aqueous solution via syringe.
-
Kinetic Heating: Heat the biphasic mixture to exactly 60 °C in an oil bath. Stir vigorously for 12 hours. Causality: Exceeding 60 °C provides enough thermal energy to overcome the activation barrier for C-3 oxidative addition, ruining regioselectivity.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine (3x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/Dichloromethane gradient) to isolate the 3-bromo-9-arylphenanthrene intermediate.
Protocol 2: Buchwald-Hartwig Amination (C-3 Functionalization)
Objective: Convert the remaining C-3 bromide into a secondary/tertiary amine for tuning the HOMO/LUMO levels of the resulting OLED material.
Reagents & Materials:
-
3-Bromo-9-arylphenanthrene (1.0 equiv)
-
Secondary Amine (e.g., Diphenylamine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Anhydrous Toluene
Step-by-Step Methodology:
-
Glovebox Setup: Due to the extreme moisture sensitivity of NaOtBu and the air sensitivity of the active Pd-XPhos complex, assemble the reaction in an argon-filled glovebox.
-
Reagent Mixing: Charge an oven-dried sealable pressure tube with 3-bromo-9-arylphenanthrene, the secondary amine, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Solvation: Add anhydrous, degassed toluene to achieve a 0.1 M concentration. Seal the tube with a Teflon-lined cap.
-
Thermodynamic Heating: Remove the tube from the glovebox and heat in an oil bath at 110 °C for 18 hours. Causality: The C-3 position is sterically and electronically less reactive than the K-region. High temperatures and a strong base (NaOtBu) are required to drive the catalytic cycle, specifically the rate-limiting reductive elimination step.
-
Workup: Cool the reaction to room temperature. Quench with a few drops of water, then filter the entire mixture through a pad of Celite to remove palladium black and inorganic salts. Elute with copious amounts of dichloromethane.
-
Purification: Concentrate the filtrate and purify via recrystallization or automated flash chromatography to yield the final 3-amino-9-arylphenanthrene target.
References
- Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene ACG Publications (Organic Communic
- Optimization of Kumada-Corriu-Tamao cross-coupling reactions of tri- and tetra-bromothiophenes...
- 9-Bromophenanthrene Product Specifications & Peer-Reviewed Applic
Troubleshooting & Optimization
Technical Support Center: Purification of 3,9-Dibromophenanthrene
Welcome to the technical support guide for the purification of 3,9-Dibromophenanthrene. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust methods for achieving high purity. The synthesis of 3,9-Dibromophenanthrene, typically via the electrophilic bromination of 9-bromophenanthrene, often results in a complex mixture of isomers and unreacted starting materials.[1][2] This guide provides field-proven protocols and troubleshooting advice to navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the purification of 3,9-Dibromophenanthrene.
Q1: What are the primary impurities I should expect in my crude 3,9-Dibromophenanthrene?
A1: The impurity profile is largely dictated by the synthetic route. When synthesizing from 9-bromophenanthrene, the most common impurities include:
-
Unreacted Starting Material: 9-Bromophenanthrene.
-
Isomeric Byproducts: Other dibromophenanthrene isomers. The bromination of 9-bromophenanthrene can yield a mixture of products that are notoriously difficult to separate.[1][2]
-
Poly-brominated Species: Small quantities of tri- or tetra-brominated phenanthrenes may form if the reaction conditions are not strictly controlled.
Q2: What are the critical physicochemical properties I need to know for purification?
A2: Understanding the properties of your target compound and major impurities is fundamental to designing an effective purification strategy. The significant difference in melting points between the product and the likely starting material impurity is particularly useful for purity assessment.
| Property | 3,9-Dibromophenanthrene | 9-Bromophenanthrene (Impurity) |
| Appearance | White needle-like crystals[1] | Light yellow powder[3][4] |
| Molecular Weight | 336.02 g/mol | 257.12 g/mol |
| Melting Point | 144-146 °C[1] | 60-64 °C[3][4] |
| Solubility | Soluble in CH2Cl2, sparingly soluble in hexane[1] | Soluble in chloroform, toluene[3] |
| TLC Rf | 0.73 (in pure hexane)[1] | Varies, but generally high in nonpolar eluents |
Q3: Which analytical methods are definitive for assessing the purity of 3,9-Dibromophenanthrene?
A3: A combination of techniques is recommended for a comprehensive assessment of purity:
-
¹H NMR Spectroscopy: This is the most powerful tool. The spectrum of pure 3,9-Dibromophenanthrene is distinct and has been reported.[1] The presence of other isomers or starting materials will introduce additional, often complex, signals in the aromatic region (7.5-9.0 ppm).
-
Melting Point Analysis: A sharp melting point within the literature range (144-146 °C) is a strong indicator of high purity.[1] A broad or depressed melting point suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): While useful for monitoring reaction progress, be aware that different dibromophenanthrene isomers can have very similar Rf values, potentially appearing as a single spot.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can confirm the mass of the desired product (m/z 334/336/338) and help identify lower molecular weight impurities like 9-bromophenanthrene (m/z 256/258).[1]
Section 2: Core Purification Protocols
Based on literature and practical experience, recrystallization is the most effective method for purifying 3,9-Dibromophenanthrene, particularly for separating it from isomeric impurities. Column chromatography is best suited for removing impurities with significantly different polarities.
Protocol 1: Two-Solvent Recrystallization
This method leverages the compound's high solubility in a "good" solvent at high temperatures and poor solubility in a "poor" solvent. A dichloromethane/hexane system has been shown to be effective.[1]
Step-by-Step Methodology:
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude 3,9-Dibromophenanthrene in the minimum amount of hot dichloromethane (the "good" solvent).
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a second pre-warmed flask. This prevents premature crystallization.
-
Addition of Anti-Solvent: While the solution is still hot, add hexane (the "poor" solvent or "anti-solvent") dropwise with swirling until a faint, persistent cloudiness appears.
-
Clarification: Add a few drops of hot dichloromethane to just redissolve the precipitate and render the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator for several hours.
-
Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Caption: Workflow for the recrystallization of 3,9-Dibromophenanthrene.
Protocol 2: Column Chromatography
This technique is most effective for separating the desired product from impurities with a significant polarity difference, such as removing the less polar 9-bromophenanthrene. Note: Complete separation from other dibromophenanthrene isomers via standard silica gel chromatography is extremely challenging and may not be achievable due to their nearly identical polarities.[2]
Step-by-Step Methodology:
-
Column Packing: Prepare a silica gel column using a slurry packing method with hexane or a low-polarity hexane/dichloromethane mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or toluene. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with pure hexane. This will wash out very nonpolar impurities, including any unreacted phenanthrene.
-
Gradient Elution: Gradually increase the polarity of the eluent by slowly increasing the percentage of dichloromethane or ethyl acetate. For example, move from pure hexane to 1-2% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product (as determined by TLC and/or ¹H NMR) and remove the solvent using a rotary evaporator.
-
Final Purity Check: Analyze the resulting solid. Often, a subsequent recrystallization is necessary to achieve high purity.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (Kiesel gel 60, 70-230 mesh) | Standard choice for neutral organic compounds.[5] |
| Mobile Phase (Eluent) | Hexane/Dichloromethane or Hexane/Ethyl Acetate | A nonpolar system allows for the separation of compounds with subtle polarity differences.[6] |
| Elution Mode | Isocratic or shallow gradient | A shallow gradient is often required to resolve compounds with close Rf values. |
Section 3: Troubleshooting Guide
This guide uses a question-and-answer format to directly address specific issues you might encounter during your experiments.
Q: My recrystallization yield is very low. What went wrong?
A: Low recovery is a common issue. Consider these possibilities:
-
Excessive "Good" Solvent: You may have used too much of the initial solvent (e.g., dichloromethane), keeping a significant portion of your product dissolved even after cooling.
-
Solution: Try concentrating the mother liquor (the liquid left after filtration) and cooling it again to recover more product.[7]
-
-
Premature Crystallization: If the product crystallized in the funnel during hot filtration, you will lose a substantial amount of material.
-
Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. Keep the solution hot until the moment of filtration.[7]
-
-
Excessive Washing: Washing the collected crystals with too much cold solvent can dissolve some of your product.
-
Solution: Use a minimal amount of ice-cold solvent for washing. The goal is to rinse the surface of the crystals, not to re-dissolve them.[7]
-
Q: During cooling, my product separated as an oil instead of crystals. How do I fix this?
A: This phenomenon, known as "oiling out," occurs when the solute is supersaturated or its melting point is lower than the solvent's boiling point.[7]
-
Solution 1: Reheat and Dilute. Reheat the mixture until the oil fully redissolves. Add a small amount of additional "good" solvent (dichloromethane) to reduce the saturation level.
-
Solution 2: Slow Down Cooling. Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that cools gradually. This gives the molecules time to arrange into an ordered crystal lattice.[7]
-
Solution 3: Scratching. Gently scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites that initiate crystallization.
Q: My final product has a broad melting point and my ¹H NMR spectrum is complex, but TLC shows a single spot. What is happening?
A: This is the most critical challenge in purifying 3,9-Dibromophenanthrene. You are likely observing the co-elution of multiple dibromophenanthrene isomers. These isomers have nearly identical polarities, making them inseparable by standard TLC and very difficult to separate by column chromatography.[2]
-
Explanation: The single TLC spot is misleading because the stationary phase cannot resolve the isomers. However, their distinct molecular structures result in a complex NMR spectrum and interfere with crystal lattice formation, leading to a broad, depressed melting point.
-
Solution: The most effective approach is repeated, careful recrystallization. Each recrystallization cycle will enrich the less soluble isomer, which is hopefully your target compound. If absolute isomeric purity is required, more advanced techniques like preparative HPLC or converting the mixture to derivatives that are more easily separated may be necessary.[2]
Caption: A decision tree for troubleshooting common purification issues.
References
-
Structural, spectroscopic, Hirshfeld surface and DFT spproach of 3,9-dibromophenanthrene. (2022). ACG Publications. Available at: [Link]
-
9,10-Dibromophenanthrene. National Center for Biotechnology Information, PubChem. Available at: [Link]
-
9-Bromophenanthrene. Organic Syntheses. Available at: [Link]
-
Electronic Supplementary Information for: B-N-B Type Phenanthrene Derivatives with Thermally Activated Delayed Fluorescence. The Royal Society of Chemistry. Available at: [Link]
-
Yokota, R., Kitamura, C., & Kawase, T. (2012). 3,6-Dibromophenanthrene. Acta Crystallographica Section E: Crystallographic Communications, 68(11), o3100. Available at: [Link]
-
Yokota, R., Kitamura, C., & Kawase, T. (2012). 9,10-Dibromophenanthrene. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3174. Available at: [Link]
- A kind of preparation method of 9-brophenanthrene. Google Patents.
-
2,9-dibromophenanthrene. ChemBK. Available at: [Link]
-
Çakmak, O., Duman, S., & Berkil Akar, K. (2023). Methoxyphenanthrenes: synthesis and structure analysis. Organic Communications, 16(2), 98-107. Available at: [Link]
-
3,9-Dibromobenzanthrone. LookChem. Available at: [Link]
-
Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]
Sources
Technical Support Center: Synthesis of 3,9-Disubstituted Phenanthrenes
Welcome to the technical support center for the synthesis of 3,9-disubstituted phenanthrenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic challenge. Drawing from extensive field experience and established chemical principles, this resource provides in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and purity.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of 3,9-disubstituted phenanthrenes, often approached via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, can present several challenges. This section addresses the most common issues in a question-and-answer format, offering detailed, actionable solutions.
Issue 1: Low or No Product Yield
Question: I am attempting a Suzuki-Miyaura coupling between 3,9-dibromophenanthrene and an arylboronic acid, but I am observing very low to no yield of my desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low or non-existent yields in Suzuki-Miyaura couplings are a frequent issue and can typically be traced back to one of four key areas: the catalyst system, the quality of your reagents, the reaction conditions, or inherent properties of your substrates.
1. Catalyst and Ligand Inactivation or Inefficiency: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of low yields.[1]
-
Cause: The nitrogen atoms in the phenanthrene core can coordinate with the palladium center, leading to catalyst deactivation.[1] Additionally, oxygen can irreversibly oxidize the active Pd(0) species.
-
Solution:
-
Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This is non-negotiable. Purge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes and maintain an inert atmosphere throughout the reaction.[2][3]
-
Catalyst Choice: While Pd(PPh₃)₄ is a common workhorse, it may not be optimal.[1] Consider more robust and active catalysts. Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, can enhance reactivity and stability.[4][5] Air-stable precatalysts like PEPPSI-type catalysts are also excellent alternatives for easier handling.[4]
-
Ligand-to-Metal Ratio: An incorrect ligand-to-palladium ratio can be detrimental. For catalysts generated in situ (e.g., from Pd(OAc)₂ and a phosphine ligand), ensure the correct stoichiometry is used.
-
2. Poor Quality of the Boronic Acid/Ester: The stability of the organoboron reagent is a well-known Achilles' heel of this reaction.[6]
-
Cause: Boronic acids are susceptible to protodeboronation (loss of the boron group), especially at high temperatures, and can form unreactive anhydride trimers (boroxines) upon standing.[6][7] Impurities can also be present from their synthesis.
-
Solution:
-
Use Fresh Reagents: Use freshly purchased or recently synthesized and purified boronic acid. If in doubt, re-purify your boronic acid by recrystallization.
-
Switch to Boronic Esters: Pinacol esters are generally more stable than their corresponding boronic acids and are less prone to side reactions.[8]
-
Stoichiometry: Use a slight excess (1.1–1.5 equivalents) of the boronic acid/ester to compensate for any degradation and drive the reaction to completion.[1]
-
3. Suboptimal Reaction Conditions: The interplay between base, solvent, and temperature is critical and highly substrate-dependent.[9][10]
-
Cause: An inappropriate base may not be strong enough to facilitate the crucial transmetalation step. The solvent system must solubilize all components and influence the catalyst's activity.
-
Solution:
-
Base Screening: If you are using a mild base like K₂CO₃, consider switching to a stronger, more effective one. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior choices.[2][4]
-
Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, THF/water) is often used to dissolve both the organic starting materials and the inorganic base.[3] The polarity of the solvent can significantly affect reaction rates, particularly the oxidative addition step.[10]
-
Temperature: While phenanthrene is robust, ensure your reaction temperature is sufficient. Reactions are typically heated, often to the reflux temperature of the solvent (e.g., 80–100 °C), to ensure completion.[1][3]
-
4. Substrate Reactivity: The electronic properties of your specific substrates play a significant role.
-
Cause: Electron-withdrawing groups on the aryl halide facilitate the rate-limiting oxidative addition step, while electron-donating groups on the boronic acid can enhance transmetalation.[1][11] Steric hindrance around the coupling sites can also dramatically slow the reaction.[1]
-
Solution:
-
For Electron-Rich Halides: If your phenanthrene starting material has electron-donating groups, you may need a more active catalyst system (e.g., one with bulky, electron-rich ligands) and potentially higher temperatures to drive the oxidative addition.
-
For Sterically Hindered Substrates: Extremely hindered coupling partners may require specialized, highly active ligands like SPhos to achieve good yields.[12]
-
Issue 2: Presence of Significant Side Products
Question: My reaction is producing the desired 3,9-disubstituted phenanthrene, but I'm also getting a significant amount of a homocoupled byproduct from my boronic acid. How can I suppress this side reaction?
Answer:
Homocoupling of the boronic acid to form a biaryl impurity is a common side reaction, often driven by the presence of oxygen or inefficient transmetalation.
-
Cause: Oxygen can promote the palladium-catalyzed homocoupling of boronic acids.[7] If the transmetalation step is slow compared to other processes in the catalytic cycle, it can also lead to side reactions.
-
Solution:
-
Strictly Anaerobic Conditions: As mentioned for low yield issues, rigorous degassing of your reaction mixture and maintaining a robust inert atmosphere is the first and most critical step to minimize oxygen-induced homocoupling.[2]
-
Optimize Reagent Addition: Sometimes, the order of addition matters. Try adding the aryl halide in a slight excess or adding the boronic acid slowly via syringe pump. The latter technique keeps the instantaneous concentration of the boronic acid low, disfavoring the homocoupling pathway.[7]
-
Choice of Base: The base plays a role in activating the boronic acid for transmetalation. Ensure you are using an effective base (e.g., K₃PO₄, Cs₂CO₃) to make the desired transmetalation step as fast as possible.[4]
-
Ligand Selection: The right ligand can accelerate the desired catalytic cycle, outcompeting the homocoupling pathway. Ligands that promote a fast reductive elimination step can be particularly beneficial.
-
Issue 3: Difficulty in Product Purification
Question: I've managed to get a decent crude yield, but purifying my 3,9-disubstituted phenanthrene product is proving very difficult. It runs very close to my starting material (3,9-dibromophenanthrene) and other impurities on TLC.
Answer:
Purification challenges with polycyclic aromatic hydrocarbons (PAHs) like phenanthrenes are common due to their similar polarities.
-
Cause: The product, starting material, and byproducts often have very similar polarities, leading to poor separation by standard column chromatography.
-
Solution:
-
Optimize Chromatography:
-
Solvent System: Avoid highly polar solvent systems. A non-polar mobile phase like hexane or a hexane/dichloromethane mixture often provides the best resolution for these compounds.[13] A very small percentage of a slightly more polar solvent (e.g., 1-2% ethyl acetate or toluene in hexane) can sometimes improve separation. Run a gradient elution, starting with a very low polarity and increasing it slowly.
-
Silica Gel: Ensure you are using a high-quality silica gel with a fine mesh size for better resolving power. Using a larger column with more silica can also improve separation.
-
-
Recrystallization: This is often the most effective method for purifying solid phenanthrene derivatives.
-
Solvent Screening: Test a variety of solvents to find one in which your product is sparingly soluble at room temperature but readily soluble when hot. Common choices for phenanthrenes include acetone, ethanol, methanol, or mixtures like dichloromethane/hexane.[14]
-
-
Drive the Reaction to Completion: The best way to avoid purification headaches is to minimize the amount of unreacted starting material. Revisit the troubleshooting steps for low yield to push your reaction as close to 100% conversion as possible.
-
Frequently Asked Questions (FAQs)
Q1: Is the Suzuki-Miyaura coupling the only way to synthesize 3,9-disubstituted phenanthrenes?
A1: No, while it is one of the most versatile and widely used methods, other synthetic routes exist.[15] The Mallory photocyclization is a classic alternative, involving the photochemical cyclization of a stilbene derivative in the presence of an oxidant like iodine.[16][17] This method is particularly useful for creating the core phenanthrene ring system itself.[16] Other methods include the Haworth synthesis and the Bardhan-Sengupta synthesis, which build the ring system through a series of acylation and cyclization steps.[15]
Q2: I need to install two different substituents at the 3 and 9 positions. What is the best strategy?
A2: A sequential cross-coupling strategy is the most common and effective approach. You would start with a di-halogenated phenanthrene, typically 3,9-dibromophenanthrene. The different reactivity of C-Br vs. C-I bonds can sometimes be exploited for selective coupling, but a more reliable method is to perform two separate Suzuki-Miyaura reactions. You would first couple one position, isolate and purify the mono-substituted product, and then perform a second coupling at the remaining halogenated position.
Q3: Can I use aryl chlorides instead of bromides for the coupling reaction?
A3: Yes, but it is significantly more challenging. Aryl chlorides are less reactive than aryl bromides and iodides in the rate-limiting oxidative addition step.[18] To successfully couple an aryl chloride, you will almost certainly need to use a highly active catalyst system, typically one employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, or RuPhos) and often requires stronger bases and higher reaction temperatures.[12][19]
Q4: How do I confirm the structure and purity of my final 3,9-disubstituted phenanthrene product?
A4: A combination of standard analytical techniques is essential.
-
NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural elucidation. The aromatic region of the ¹H NMR spectrum of phenanthrene is complex but highly characteristic. Look for the expected shifts and coupling patterns for your specific substituents.[13][14]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, adding a high degree of confidence to your characterization.[14]
-
Melting Point: A sharp, well-defined melting point is a good indicator of high purity for solid compounds.[14]
Experimental Protocols & Visualizations
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the synthesis of a 3,9-disubstituted phenanthrene from 3,9-dibromophenanthrene. Note: This is a general guide; optimization of all parameters is highly recommended.[1]
-
Reaction Setup: To a flame-dried Schlenk flask, add 3,9-dibromophenanthrene (1.0 equiv.), the arylboronic acid or pinacol ester (2.2–3.0 equiv.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 4.0–6.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 or 5:1 mixture of 1,4-dioxane/water) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and any additional ligand if required.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (typically with a hexane/DCM gradient) or recrystallization.
Diagrams
Caption: Troubleshooting logic for low yield in phenanthrene synthesis.
Data Summary Table
The choice of reaction components is critical. The following table summarizes general trends and starting points for optimization based on literature and field experience.
| Component | Common Choices | Considerations & Recommendations |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | For challenging couplings, use modern catalysts with bulky, electron-rich ligands. [4][5] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | PPh₃ is a baseline. SPhos and XPhos offer superior activity, especially for aryl chlorides and hindered substrates. [12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | K₃PO₄ and Cs₂CO₃ are often more effective than carbonate bases. [2][4] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Solvent polarity can influence reaction kinetics; screening may be necessary. [9][10] |
| Boron Reagent | Arylboronic Acid, Arylboronic Pinacol Ester | Pinacol esters offer greater stability and can reduce side reactions like protodeboronation. [8] |
References
- Mallory, F. B., & Mallory, C. W. (1984).
-
Giernoth, R. (2015). Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators. Synthesis, 47(11), 1593-1610. Available from: [Link]
-
Whitwood, A. C., & Taylor, R. J. K. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]
-
Brånalt, J., & Sterner, O. (2010). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. Molecules, 15(11), 8199-8229. Available from: [Link]
-
Molecules2010 , 15. (n.d.). Available from: [Link]
-
Alabugin, I. V., et al. (2021). Assembly of Pyrenes through a Quadruple Photochemical Cascade: Blocking Groups Allow Diversion from the Double Mallory Path to Photocyclization at the Bay Region. Journal of the American Chemical Society, 143(41), 17094-17111. Available from: [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry Study Guides. Available from: [Link]
-
Teplý, F. (2011). The Photochemical Approach to Helicenes. In Helicenes. Wiley-VCH. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society, 136(22), 7923-7932. Available from: [Link]
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. Available from: [Link]
-
Giernoth, R. (2015). Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators. PubMed. Available from: [Link]
-
Wang, C., et al. (2020). Cascade Synthesis of Phenanthrenes under Photoirradiation. Organic Letters, 22(15), 5823-5827. Available from: [Link]
-
Sultan, D., et al. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available from: [Link]
-
Acar, U., et al. (2022). Structural, spectroscopic, Hirshfeld surface and DFT spproach of 3,9-dibromophenanthrene. ACG Publications. Available from: [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available from: [Link]
-
Harvey, R. G. (1991). Synthetic routes from phenanthrenes (D-ring formation). In Polycyclic Aromatic Hydrocarbons: Chemistry and Carcinogenicity. Cambridge University Press. Available from: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Available from: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki–Miyaura reaction conditionsa. Available from: [Link]
-
Wikipedia. (n.d.). Phenanthrene. Available from: [Link]
-
Engineered Science Publisher. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Sigman, M. S., & Hartwig, J. F. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13461-13473. Available from: [Link]
-
Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. Available from: [Link]
-
Nakao, Y., et al. (2020). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available from: [Link]
-
BP301(T) Pharmaceutical organic chemistry-II Unit-iv. (n.d.). Available from: [Link]
-
Bumagin, N. A., & Bykov, V. V. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7264-7274. Available from: [Link]
-
Simoben, C. V., et al. (2024). Unambiguous Characterization of Commercial Natural (Dihydro)phenanthrene Compounds Is Vital in the Discovery of AMPK Activators. Journal of Agricultural and Food Chemistry, 72(26), 11499-11508. Available from: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available from: [Link]
-
Herndon, J. W., et al. (2013). Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. Tetrahedron, 69(30), 6238-6246. Available from: [Link]
-
Phenanthrene synthesis. (n.d.). Available from: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]
-
Molander, G. A., & Yokoyama, Y. (2006). One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates. The Journal of Organic Chemistry, 71(6), 2493-2498. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]
Sources
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- 6. Yoneda Labs [yonedalabs.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Phenanthrene synthesis [quimicaorganica.org]
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Technical Support Center: Troubleshooting Incomplete Reactions of 3,9-Dibromophenanthrene
Welcome to the technical support center for 3,9-Dibromophenanthrene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate incomplete reactions and optimize your experimental outcomes.
Troubleshooting Guide: Diagnosis and Solutions for Common Cross-Coupling Reactions
Reactions involving the sequential functionalization of 3,9-Dibromophenanthrene can be challenging. Below are common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, along with their potential causes and recommended solutions.
Issue 1: My Suzuki-Miyaura reaction stalls after the first substitution, yielding primarily the mono-substituted product.
This is a frequent observation and can often be attributed to a combination of steric hindrance and catalyst deactivation. The introduction of the first substituent can sterically encumber the second bromine, making the subsequent oxidative addition more difficult.[1][2][3]
Possible Causes & Recommended Solutions:
| Potential Cause | Explanation | Recommended Action |
| Steric Hindrance | The first substituent can sterically block the second reaction site, slowing down or preventing the second coupling.[1][2][3] | Switch to a bulkier, more electron-rich phosphine ligand such as SPhos or XPhos.[4][5] These ligands promote the oxidative addition step, which is often the rate-limiting step for the second substitution.[6] |
| Catalyst Deactivation | The palladium catalyst may be deactivating before the second coupling can occur. This can be due to the formation of palladium black or reaction with impurities.[7][8] | Use a more robust pre-catalyst, such as a Buchwald G3 or G4 pre-catalyst, which are designed for more efficient generation of the active Pd(0) species.[7][9] Ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can oxidize the catalyst.[8][9] |
| Insufficient Reaction Temperature or Time | The energy barrier for the second substitution may be higher due to steric hindrance, requiring more forcing conditions. | Cautiously increase the reaction temperature in increments of 10-20°C.[8] Monitor the reaction over a longer period to allow for the slower second coupling to proceed to completion. |
| Inappropriate Base | The choice of base is critical for the transmetalation step.[8] An unsuitable base can lead to incomplete reaction. | Screen different bases. While aqueous K₂CO₃ is a common first choice, K₃PO₄ or Cs₂CO₃ in anhydrous conditions may be more effective, especially if protodeboronation is a competing side reaction.[5] |
Experimental Protocol: Optimizing a Stalled Suzuki-Miyaura Reaction
-
Reagent Preparation: In a glovebox or under a positive flow of inert gas, add 3,9-dibromophenanthrene (1.0 equiv.), the boronic acid or ester (2.2-2.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.) to an oven-dried reaction vessel.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst) under the inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material and mono-substituted intermediate are consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: My Buchwald-Hartwig amination of 3,9-Dibromophenanthrene results in a low yield of the di-aminated product.
Similar to the Suzuki-Miyaura coupling, achieving di-substitution in a Buchwald-Hartwig amination of 3,9-dibromophenanthrene can be challenging due to steric hindrance and potential catalyst inhibition.[10]
Possible Causes & Recommended Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Ligand Choice | The ligand is crucial for facilitating the catalytic cycle.[11] A suboptimal ligand can lead to poor reactivity, especially for the second amination. | For primary amines, ligands like BrettPhos are often effective. For secondary amines, consider RuPhos.[11] For particularly challenging couplings, screening a panel of bulky, electron-rich biarylphosphine ligands is recommended.[12] |
| Incorrect Base Selection | The base is critical for deprotonating the amine.[11][13] An incompatible base can hinder the reaction. | Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[11][14] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher temperatures.[11] |
| Catalyst Inhibition | The amine substrate or the product can sometimes coordinate to the palladium center and inhibit the catalyst. | Using a pre-catalyst that rapidly generates the active LPd(0) species can be beneficial.[14] Adjusting the catalyst loading may also help mitigate inhibition. |
| Side Reactions | Hydrodehalogenation (replacement of a bromine with hydrogen) can compete with the desired amination, reducing the yield.[11] | Minimize potential hydride sources. If using an alcohol solvent, switch to an aprotic solvent like toluene or dioxane. Consider a carbonate or phosphate base instead of an amine base if hydrodehalogenation is observed.[11] |
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify 3,9-disubstituted phenanthrene derivatives from the reaction mixture?
Purification can often be challenging due to the similar polarities of the starting material, mono-substituted intermediate, and the di-substituted product. Column chromatography on silica gel is the most common method. A shallow solvent gradient (e.g., starting with pure hexanes and gradually increasing the polarity with ethyl acetate or dichloromethane) can help to improve separation. In some cases, recrystallization from a suitable solvent system can be an effective final purification step.[15]
Q2: I am observing significant homocoupling of my boronic acid in my Suzuki-Miyaura reaction. How can I minimize this?
Homocoupling is often a result of oxygen in the reaction mixture.[8] Rigorous degassing of all solvents and reagents is crucial.[8][9] Using a Pd(0) source like Pd(PPh₃)₄ or a reliable pre-catalyst can also help, as the in-situ reduction of Pd(II) sources can sometimes promote homocoupling.[7][8]
Q3: Can I use aryl chlorides instead of aryl bromides for these reactions?
While aryl bromides are generally more reactive, modern catalyst systems with bulky, electron-rich ligands have made the use of aryl chlorides more feasible.[6][11] However, you will likely need to use more forcing conditions (higher temperatures, longer reaction times) and a more active catalyst system.
Q4: My 3,9-dibromophenanthrene has poor solubility in common organic solvents. What can I do?
Poor solubility can be a significant hurdle.[16] Screening a range of solvents, including higher-boiling point solvents like DMF, DMSO, or xylenes, may be necessary. In some cases, a mixture of solvents can improve solubility.[17] Gentle heating can also aid in dissolution before adding the catalyst.
Troubleshooting Workflow for Incomplete Reactions
Caption: A logical workflow for troubleshooting incomplete cross-coupling reactions.
References
-
PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026, March 2). Steric Engineering of Phenanthrenequinone for Ultrafast and Tunable Visible Light-Induced Photoclick Reaction. Retrieved from [Link]
-
Beilstein Journals. (2019, January 31). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Retrieved from [Link]
-
MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 9,10-dihydrophenanthrene. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of sterically hindered 4,5-diarylphenanthrenes via acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenanthrene, 9,10-dimethoxy. Retrieved from [Link]
-
Rsc.org. (2019, May 8). A challenging synthesis. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026, February 23). C–H Nucleophilic Substitution for the Diversity-Oriented Modification of Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
PMC. (n.d.). Phenanthrene-Extended Phenazine Dication: An Electrochromic Conformational Switch Presenting Dual Reactivity. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PMC. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
ACS Publications. (2022, April 18). An Adaptable Water-Soluble Molecular Boat for Selective Separation of Phenanthrene from Isomeric Anthracene. Retrieved from [Link]
-
SciSpace. (2020). Method for separating phenanthrene and fluorene. Retrieved from [Link]
Sources
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- 3. A challenging synthesis [rsc.org]
- 4. researchgate.net [researchgate.net]
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- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 17. hammer.purdue.edu [hammer.purdue.edu]
Technical Support Center: Cross-Coupling Optimization for 3,9-Dibromophenanthrene
Status: System Operational Ticket ID: #PHN-39-CPL Subject: Optimization of Pd-Catalyzed Cross-Coupling for 3,9-Dibromophenanthrene Assigned Specialist: Senior Application Scientist, Organic Electronics Division[1][2]
System Status & Overview
Context: 3,9-Dibromophenanthrene (3,9-DBP) is a critical intermediate for synthesizing blue-emitting OLED materials and advanced organic semiconductors.[1][2] However, it presents a unique "dual-threat" challenge to researchers:
-
Solubility (The Brick Effect): The planar, rigid phenanthrene core leads to strong
- stacking, causing poor solubility in standard coupling solvents (MeOH, dilute THF) at room temperature. -
Differential Reactivity (The Bay Region): The molecule possesses two chemically distinct bromine sites:
Impact: Users frequently report incomplete conversion (mono-coupled impurities), catalyst deactivation due to precipitation, or difficulty achieving high yields of the bis-coupled product.[1]
Tier 1 Support: Catalyst Selection Logic[1]
The choice of catalyst dictates whether you overcome the steric barrier at C9 or get stuck with a mixture of products.
The Decision Matrix
| Goal | Recommended Catalyst System | Ligand Class | Why it Works |
| Bis-Coupling (Standard) | Pd(dppf)Cl₂ · DCM | Bidentate (Large Bite Angle) | The large bite angle and robustness of dppf stabilize the Pd center at high temperatures required to solubilize the substrate. Good balance of cost vs. performance.[2] |
| Sterically Demanding Partners | Pd₂(dba)₃ + S-Phos | Buchwald Dialkylbiaryl | S-Phos is specifically designed to facilitate oxidative addition in hindered substrates (like the C9 bay region) and accelerate reductive elimination.[1][2] |
| High Throughput / Scale-up | Pd(PPh₃)₄ | Monodentate Phosphine | Only effective if the coupling partner is small and highly reactive (e.g., simple phenylboronic acid). Prone to "Pd-black" formation if reaction stalls.[1][2] |
Tier 2 Support: Troubleshooting Scenarios (FAQs)
Q1: I am observing significant amounts of mono-coupled product. Which position is reacting first? Diagnostic: In most Pd-catalyzed couplings using bulky ligands, Position 3 reacts first .[1][2] Mechanism: While Position 9 is electronically activated (lower C-Br bond dissociation energy due to K-region olefinic character), the steric hindrance from protons H1 and H8 blocks the approach of the palladium complex. Position 3 is sterically open (similar to a meta-substituted biphenyl) and kinetically accessible.[1][2] Fix: To drive the reaction to completion (C9 coupling), you must increase the temperature to >100°C and switch to a smaller but electron-rich ligand (like S-Phos) or a flexible bidentate ligand (dppf).[1]
Q2: My reaction mixture turns black and precipitates immediately upon heating. Diagnostic: This is "Pd-Black" formation, indicating catalyst decomposition before the catalytic cycle is complete.[1] Root Cause: 3,9-DBP is likely precipitating out of solution, starving the catalyst of substrate. The unstable Pd(0) species then aggregates. Fix:
-
Solvent Switch: Move from THF/Water to Toluene/Water or 1,4-Dioxane/Water .[1][2] These allow higher reaction temperatures (100-110°C).[1][2]
-
Concentration: Lower the concentration to 0.05 M to ensure homogeneity.
Q3: Can I use standard carbonate bases (K₂CO₃)? Diagnostic: Yes, but mass transfer is the enemy here. Fix: If using inorganic bases (K₂CO₃, Cs₂CO₃), ensure vigorous stirring (1000+ RPM). For difficult substrates, switching to an organic base like TBAOH (Tetrabutylammonium hydroxide) or K₃PO₄ can improve the liquid-liquid phase transfer rate.[1]
Tier 3 Support: Advanced Protocols
Protocol A: High-Efficiency Bis-Coupling (Suzuki-Miyaura)
Target: Synthesis of 3,9-diarylphenanthrenes for OLED applications.[1][2]
Reagents:
-
3,9-Dibromophenanthrene (1.0 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂ (5 mol%)[1]
-
Base: K₂CO₃ (2M aqueous solution, 5.0 equiv)[1]
-
Solvent: Toluene : Ethanol (4:1 ratio)[1]
Workflow:
-
Degassing: Charge solid reagents (3,9-DBP, Boronic Acid, Base) into the flask. Evacuate and backfill with Argon (
).[2] -
Solvation: Add degassed Toluene/Ethanol.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under positive Argon flow.[1][2]
-
Reaction: Heat to reflux (105°C) immediately. Note: The mixture may be a suspension initially but should clarify as the mono-coupled product forms (which is more soluble).
-
Monitoring: Check TLC/HPLC after 4 hours. If mono-coupled species persists, add S-Phos (2 mol%) to boost the C9 conversion.[1][2]
Visualization & Logic Mapping
Diagram 1: Troubleshooting Logic Flow
Caption: Decision tree for diagnosing low yields in 3,9-DBP cross-coupling.
Diagram 2: Reactivity Map (Sterics vs. Electronics)
Caption: Visualizing the competition between electronic activation and steric hindrance.
References
-
BenchChem. (2025).[1][2][3][4][5] Evaluating the performance of different catalysts in the synthesis of polycyclic aromatic hydrocarbons. Retrieved from [1]
-
BenchChem. (2025).[1][2][3][4][5] Efficiency in Phenanthrene Functionalization: A Comparative Guide to Cross-Coupling Reactions of Dihalogenated Isomers. Retrieved from [1]
-
Yamashita, M., et al. (2015).[1][2] Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry. Retrieved from [1]
-
Saha, et al. (2025).[2][6] Study Guide to Organic Chemistry: PAH Anthracene and Phenanthrene Reactivity. Volume 5. Retrieved from [1]
-
BenchChem. (2025).[1][2][4][5] A Comparative Guide to the Reactivity of 9-(1-Bromovinyl)anthracene and 9-Bromoanthracene in Cross-Coupling Reactions. Retrieved from [1]
Sources
- 1. CAS 53348-05-3: 3,6-Dibromo-9,10-phenanthrenedione [cymitquimica.com]
- 2. 9-Bromophenanthrene | C14H9Br | CID 11309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. spcmc.ac.in [spcmc.ac.in]
Technical Support Center: Purification of 3,9-Dibromophenanthrene
Executive Overview & Mechanistic Rationale
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate pure 3,9-dibromophenanthrene from complex post-reaction mixtures. Because the direct bromination of 9-bromophenanthrene at -18 °C yields a sterically diverse mixture of isomers (specifically the 3,9-, 1,9-, and 9,10-dibromophenanthrene derivatives), standard column chromatography is often inefficient due to the similar retention factors of these polycyclic aromatic hydrocarbons (PAHs)[1].
To overcome this, we rely on a highly specific, thermodynamically driven recrystallization method. By leveraging the distinct lattice packing energies of the highly symmetrical 3,9-isomer against the more sterically hindered 1,9- and 9,10-isomers, we can selectively precipitate the target compound. This guide provides a field-proven, self-validating protocol designed to ensure high-fidelity purification.
Process Visualization
Workflow for the selective recrystallization of 3,9-dibromophenanthrene from isomer mixtures.
Quantitative Specifications
To ensure your purification parameters are aligned with established benchmarks, compare your in-process data against the following validated metrics[1]:
| Parameter | Specification | Mechanistic Significance |
| Optimal Solvent System | CH₂Cl₂ : Hexane (5:2 v/v) | Balances PAH solvation (CH₂Cl₂) with selective anti-solvent precipitation (Hexane). |
| Crystallization Temp. | Room Temperature (~20-25 °C) | Prevents rapid kinetic precipitation; ensures thermodynamic lattice formation. |
| Expected Yield | ~13% (from crude mixture) | Represents the maximum theoretical recovery of the 3,9-isomer from the non-selective bromination crude. |
| Crystal Morphology | White Needles | Indicates high purity and correct unit cell packing. |
| Melting Point | 144 – 146 °C | Self-validation metric; deviations >1 °C indicate isomer contamination. |
| TLC Retention Factor (R_f) | 0.73 (in 100% Hexane) | Rapid in-process purity check before downstream applications. |
Self-Validating Recrystallization Protocol
This methodology is engineered as a self-validating system. Do not proceed to the next step unless the validation checkpoint for the current step has been successfully met.
Step 1: Initial Solvation
-
Action: Dissolve the crude bromination mixture in Dichloromethane (CH₂Cl₂) at room temperature. Use approximately 5 mL of CH₂Cl₂ per 1.0 g of crude product.
-
Causality: CH₂Cl₂ acts as a powerful solvent for halogenated PAHs due to dipole-induced dipole interactions, completely disrupting the crude crystal lattice and bringing all isomers into a homogenous liquid phase.
-
Validation Checkpoint: The solution must be completely transparent. Any remaining particulate matter indicates incomplete solvation of impurities, which will act as false nucleation seeds. Filter the solution through a PTFE syringe filter if particulates remain.
Step 2: Anti-Solvent Addition
-
Action: Slowly add Hexane to the stirring solution dropwise until you reach a final volumetric ratio of 5 parts CH₂Cl₂ to 2 parts Hexane (e.g., add 2 mL of hexane to the 5 mL solution).
-
Causality: Hexane acts as a non-polar anti-solvent. Adding it gradually lowers the bulk dielectric constant of the medium just enough to reach the supersaturation point of the 3,9-isomer without crashing out the more soluble 1,9- and 9,10-isomers.
-
Validation Checkpoint: The solution should remain clear immediately after addition. Premature cloudiness indicates the hexane was added too quickly, resulting in a localized kinetic crash of mixed isomers. If this occurs, add a few drops of CH₂Cl₂ until clear again.
Step 3: Thermodynamic Nucleation and Growth
-
Action: Cap the flask loosely to prevent rapid solvent evaporation and allow the mixture to stand undisturbed at room temperature for 24 hours.
-
Causality: Slow, undisturbed crystal growth prevents kinetic trapping of the 1,9- and 9,10-isomers within the crystal lattice. The 3,9-isomer, possessing a highly symmetrical structure, has a higher lattice energy and will selectively crystallize out over time[1].
-
Validation Checkpoint: Observe the crystal morphology. You must see distinct, well-defined white needles. If you observe an amorphous powder or an oily layer, the system has oiled out (see Troubleshooting section).
Step 4: Isolation and Verification
-
Action: Collect the crystals via vacuum filtration, wash with a minimal amount of ice-cold hexane, and dry under a high vacuum.
-
Causality: Washing with ice-cold hexane removes any residual mother liquor containing the unwanted isomers without dissolving the purified 3,9-dibromophenanthrene needles.
-
Validation Checkpoint: Run a TLC in 100% hexane (Target R_f = 0.73) and measure the melting point. A sharp melting point between 144-146 °C confirms successful separation[1].
Troubleshooting & FAQs
Q: Why is the yield of my recrystallization capped at around 13%? A: The standard bromination of 9-bromophenanthrene at -18 °C inherently yields a mixture of three isomers[1]. The 13% yield reflects the actual composition of the 3,9-isomer in the crude mixture, not a loss during your purification step. Attempting to force further crystallization from the supernatant by cooling it further or adding more hexane will inevitably co-precipitate the 1,9- and 9,10-isomers, destroying the purity of your batch.
Q: My product is "oiling out" (forming a liquid layer) instead of forming white needles. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the solute melts out of solution before it crystallizes, often because the solvent system became too rich in the anti-solvent (hexane) too quickly, bypassing the metastable zone of crystallization. Correction: Redissolve the oil by adding a few drops of CH₂Cl₂ and warming slightly until clear. Allow it to cool to room temperature slowly. Scratch the inside of the flask with a glass rod to provide high-energy nucleation sites, or seed the solution with a single, pure crystal of 3,9-dibromophenanthrene.
Q: Can I use a different solvent system, like ethanol or benzene? A: Historically, alternative synthesis routes (such as the Sandmeyer reaction starting from 3-amino-9-bromophenanthrene) utilized benzene-alcohol or benzene-hexane mixtures for recrystallization, achieving melting points of 144-145 °C[2]. However, due to modern safety standards regarding benzene toxicity and the superior isomer separation profile provided by the CH₂Cl₂/hexane system, the 5:2 CH₂Cl₂/hexane ratio is the authoritative, modern standard for this specific purification[1].
Q: How do I verify the absolute absence of the 9,10-dibromophenanthrene impurity? A: Perform a ¹H-NMR analysis (400 MHz, CDCl₃). In pure 3,9-dibromophenanthrene, the H4 proton resonates as a distinct singlet in the lower field at δ 8.78 ppm due to the γ-gauche effect with H5[1]. The presence of unexpected multiplets in the aromatic region, or a depressed melting point (< 143 °C), directly indicates 9,10- or 1,9-isomer contamination.
References
1.1. Çakmak, O., Ersanlı, C. C., Berkil Akar, K., & Karaoglan, N. Organic Communications, ACG Publications, 2022. 2.2. Journal of Organic Chemistry, American Chemical Society (ACS).
Sources
Technical Support Center: Monitoring Reactions of 3,9-Dibromophenanthrene
The following technical guide is designed for researchers and process chemists working with 3,9-Dibromophenanthrene . It prioritizes experimental utility, addressing the specific regiochemical and analytical challenges posed by this asymmetric polycyclic aromatic hydrocarbon (PAH).
Core Reaction Intelligence
Molecule Profile: 3,9-Dibromophenanthrene (CAS: Not commonly listed as a commodity, often synthesized from 9-bromophenanthrene or stilbene precursors). Key Feature: Asymmetric Reactivity. Unlike 2,7- or 3,6-dibromophenanthrene, the 3,9-isomer possesses two chemically distinct reaction sites:
-
Position 3 (Aryl-like): Typical aromatic reactivity. Sterically accessible.
-
Position 9 (Vinyl-like/Bay Region): Located in the "K-region" (C9-C10 bond has significant double-bond character). It is electronically activated but sterically hindered by the "bay" protons at C1 and C8.
Implication: In cross-couplings (e.g., Suzuki-Miyaura), the C3 position often reacts faster due to lower steric hindrance, unless the catalyst system is specifically tuned for sterically congested centers (e.g., using Buchwald ligands like SPhos/XPhos).
Pre-Reaction Troubleshooting (FAQs)
Q: My starting material (3,9-dibromo) is not dissolving completely. What solvents should I use?
Diagnosis: PAHs exhibit strong
-
Primary Solvent: Toluene or Chlorobenzene (degassed). These aromatic solvents disrupt stacking interactions better than polar aprotic solvents.
-
Cosolvent: If using boronic acids (Suzuki), use 1,4-Dioxane or THF at reflux (
C). -
Protocol: Sonication for 10 minutes is often required to break up micro-crystalline aggregates before heating.
-
Critical Check: Ensure the solution is clear at reaction temperature. If it precipitates upon heating, switch to o-dichlorobenzene (boiling point
C).
-
Q: How do I distinguish the 3,9-isomer from the 3,6- or 2,7-isomers before starting?
Diagnosis: Isomer contamination leads to inseparable product mixtures. Validation (NMR):
-
3,9-Dibromo: Look for the singlet at the C10 position (approx.
7.9–8.1 ppm) and the distinctive "bay region" protons (H4/H5) which appear furthest downfield ( > 8.5 ppm). The lack of symmetry means a complex aromatic region compared to the symmetric 3,6-isomer. -
3,6-Dibromo: Highly symmetric; simpler spectra.
-
Melting Point: 3,9-isomers often have lower melting points than their symmetric counterparts due to less efficient packing.
Real-Time Monitoring Guide (TLC & HPLC)
Q: I see three spots on my TLC. Which is which?
Context: In a coupling reaction (e.g., with Phenylboronic acid), you will encounter a sequential reaction pathway. Elution Order (Normal Phase Silica, e.g., Hexane/Toluene 9:1):
-
Fastest (
): Starting Material (3,9-Dibromophenanthrene). -
Middle (
): Mono-substituted Product (Likely 3-substituted-9-bromo). -
Slowest (
): Bis-substituted Product (3,9-Diphenylphenanthrene).-
Note: If your coupling partner has polar groups (e.g., -OH, -NH2), this order reverses (Product becomes most polar).
-
Visualization:
-
UV (254 nm): All phenanthrenes quench strongly (appear dark).
-
UV (365 nm): Critical. Extended conjugation increases fluorescence.
-
SM: Weak blue/violet fluorescence.
-
Mono/Bis Products: Intense blue or green fluorescence. This is the best way to confirm coupling is occurring.
-
Q: How do I quantify the Mono vs. Bis ratio using HPLC?
Methodology: Reverse-Phase HPLC is mandatory for quantitative monitoring. Standard Protocol:
-
Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna), 5
m. -
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile (or THF for very non-polar products).
-
Gradient: 60% B
100% B over 15 min. Hold 10 min. -
Detection: UV at 254 nm (general) and 300 nm (more specific for the phenanthrene core).
Data Interpretation Table:
| Species | Retention Time (Relative) | UV Characteristic | Action |
| Protodebromination (Byproduct) | 0.8x (Elutes first) | Matches Phenanthrene spectrum | STOP. Catalyst is dying; add more ligand or switch solvent. |
| 3,9-Dibromo (SM) | 1.0x (Reference) | Continue heating. | |
| Mono-Product | 1.2x - 1.5x | Shifted | If >50% and stalled, add fresh catalyst (0.5 mol%). |
| Bis-Product | 1.6x - 2.0x | Strong Red-shifted Abs | Desired endpoint. |
Troubleshooting Workflow
Q: The reaction has stalled at the Mono-substituted stage. Why?
Root Cause: The C9-Bromine is sterically hindered by the H1 and H8 protons (the "bay region" effect). Standard catalysts (e.g.,
-
Boost Temperature: Increase to
C (Toluene reflux). -
Ligand Switch: Add a sterically demanding, electron-rich ligand.
-
Recommendation:SPhos or XPhos (1:2 ratio with Pd(OAc)2). These ligands are designed to facilitate coupling at hindered centers.
-
-
Base Check: Ensure base (
or ) is not depleted. Add 1.0 equivalent of fresh base solution.
Q: I see a new spot eluting before my starting material. What is it?
Diagnosis: Hydrodehalogenation (Protodebromination).
Mechanism: The Pd-Ar intermediate undergoes
-
Solvent: If using Ethanol/Water, reduce the Ethanol ratio or switch to DMF/Water .
-
Water: Ensure the reaction is not too wet (degas thoroughly).
-
Reagent: Increase the amount of Boronic Acid (1.5 - 2.0 equiv per bromide).
Visualizing the Workflow
The following diagram illustrates the decision logic for monitoring a Suzuki coupling of 3,9-dibromophenanthrene.
Caption: Logic flow for monitoring the sequential coupling of 3,9-dibromophenanthrene, highlighting the bottleneck at the hindered C9 position.
References
-
Regioselectivity in Phenanthrene Derivatives
-
General Suzuki Coupling of Hindered Substrates
- Title: "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure"
- Source: Journal of the American Chemical Society
-
URL:[Link]
-
Analytical Data for Bromophenanthrenes
- Title: "9-Bromophenanthrene 1H NMR Spectrum"
-
Source: ChemicalBook / Spectroscopic Data[3]
Sources
Validation & Comparative
3,9-Dibromophenanthrene vs. Isomeric Alternatives: A Comparative Technical Guide
The following technical guide provides a comparative analysis of 3,9-Dibromophenanthrene against its structural isomers (2,7-, 3,6-, and 9,10-dibromophenanthrene).
Executive Summary: The Asymmetric Advantage
In the development of organic semiconductors and pharmaceutical scaffolds, the substitution pattern of the phenanthrene core dictates electronic conjugation, solubility, and solid-state packing. While 2,7- and 3,6-dibromophenanthrenes are industry standards for extending conjugation length, and 9,10-dibromophenanthrene is the default "bay-region" derivative, 3,9-dibromophenanthrene (3,9-DBP) represents a distinct, asymmetric class.
This guide analyzes 3,9-DBP as a specialized intermediate that bridges the "long-axis" (C3) and the "active K-region" (C9), offering unique dipole characteristics and packing motifs unavailable in the symmetric isomers.[1]
Structural Analysis & Isomerism
The phenanthrene nucleus allows for five regioisomeric dibromo- derivatives. The choice of isomer fundamentally alters the topology of the resulting materials.[1]
Isomer Topology Comparison
| Isomer | Symmetry | Topology | Primary Application |
| 3,9-Dibromophenanthrene | C1 (Asymmetric) | Hybrid (Apex + Bay) | Asymmetric ligands, dipolar hosts |
| 2,7-Dibromophenanthrene | C2v | Linear / Extended | Conjugated polymers (CPs), OFETs |
| 3,6-Dibromophenanthrene | C2v | S-shaped / Herringbone | Small molecule semiconductors, OLEDs |
| 9,10-Dibromophenanthrene | C2v | Steric / Bay Region | Sterically crowded hosts, acenes |
Visualization of Substitution Patterns
The following diagram illustrates the geometric relationship between the isomers.
Caption: Synthesis pathways distinguishing the direct access to 9,10-DBP versus the specific routes required for 3,9-, 3,6-, and 2,7-isomers.
Synthesis & Selectivity Profiles
Accessing the 3,9-isomer is synthetically more demanding than the 9,10-isomer due to the directing effects of the phenanthrene ring.
The Challenge of 3,9-Selectivity
Direct bromination of phenanthrene proceeds rapidly at the C9 and C10 positions (K-region) due to high electron density and low bond localization energy.
-
Pathway A (Standard): Phenanthrene + Br₂ → 9-Bromophenanthrene → 9,10-Dibromophenanthrene (Major Product).[1]
-
Pathway B (Targeted): Bromination of 9-bromophenanthrene under controlled conditions yields a mixture where 3,9-dibromophenanthrene can be isolated as a minor product (approx. 13% yield).[1] The bromine at C9 directs the second electrophilic attack to the C3 position (para to the ring junction), but this competes heavily with C10 bromination.
Comparative Synthetic Routes
| Isomer | Precursor | Key Reagent/Condition | Yield (Typ.) | Purification Difficulty |
| 3,9-DBP | 9-Bromophenanthrene | Br₂ (1.1 eq), -18°C, 13 days | ~13% | High (Isomer separation) |
| 9,10-DBP | Phenanthrene | Br₂ (2+ eq), Reflux | >90% | Low (Crystallization) |
| 3,6-DBP | 4,4'-Dibromostilbene | hν, I₂, Propylene oxide | ~70% | Medium (Photochemistry) |
| 2,7-DBP | 9,10-Phenanthrenequinone | NBS/H₂SO₄ then Reduction | ~60-75% | Medium (Multi-step) |
Experimental Protocols
The following protocols contrast the synthesis of the rare 3,9-isomer with the standard 3,6-isomer.
Protocol A: Synthesis of 3,9-Dibromophenanthrene
Rationale: This method utilizes low temperature to kinetically favor the 3-position substitution over the thermodynamically favored 10-position addition.
Reagents:
Workflow:
-
Dissolution: Dissolve 9-bromophenanthrene in DCM (7 mL) in a reaction vessel.
-
Addition: Cool the solution to -18°C . Add molecular bromine dropwise via syringe.
-
Incubation: Store the mixture at -18°C, protected from light and moisture (drying tube), for 13 days . Note: The long duration is critical for slow electrophilic attack at the deactivated C3 position.
-
Work-up: Evaporate solvent and unreacted bromine under reduced pressure.
-
Purification: Recrystallize the crude residue from a DCM/hexane (5:2) mixture at room temperature.
-
Isolation: Collect the crystals formed after 24 hours.
Protocol B: Synthesis of 3,6-Dibromophenanthrene (Photocyclization)
Rationale: The Mallory photocyclization provides regiocontrol impossible via direct bromination.[1]
Reagents:
-
4,4'-Dibromo-trans-stilbene
-
Iodine (catalytic oxidant)[1]
-
Propylene oxide (HI scavenger)[1]
-
Toluene or Cyclohexane (Solvent)[1]
Workflow:
-
Preparation: Dissolve 4,4'-dibromo-trans-stilbene (1.0 g) in toluene (1 L) to ensure high dilution (prevents dimerization).
-
Additives: Add Iodine (5 mol%) and Propylene oxide (10 mL).
-
Irradiation: Irradiate with a high-pressure mercury lamp (pyrex filter) while bubbling air/oxygen through the solution.[1]
-
Monitoring: Monitor by UV-Vis for the disappearance of the stilbene peak.
-
Work-up: Wash with sodium thiosulfate (to remove I₂), dry over MgSO₄, and concentrate.[1]
-
Purification: Recrystallize from hexane.
Performance & Property Comparison
The utility of these isomers in applications (OLEDs, OFETs) depends on their solid-state packing and electronic levels.
Crystallographic & Packing Data[1]
-
3,9-DBP: Crystallizes in a structure stabilized by Type I halogen-halogen interactions (Br···Br) and π[1][4][5]···π stacking.[1][5] The asymmetry disrupts the perfect herringbone packing seen in 3,6-DBP, potentially allowing for different charge transport pathways.
-
3,6-DBP: Forms a classic "herringbone-like" arrangement with face-to-face slipped π–π stacking (Interplanar distance: 3.54 Å).[1]
Electronic Properties (Experimental & DFT)
| Property | 3,9-DBP | 3,6-DBP | 9,10-DBP |
| Melting Point (°C) | 144–146 | 143–145 | 177–180 |
| Symmetry Group | C1 | C2v | C2v |
| Dipole Moment | Non-zero (Significant) | ~0 (Symmetric) | ~0 (Symmetric) |
| HOMO/LUMO Distribution | Asymmetric (Nodes at C9) | Symmetric (Long Axis) | Localized on K-region |
| Key Interaction | Br[1]···Br (Type I) | π-Stacking (Slipped) | Steric Repulsion |
Conclusion
3,9-Dibromophenanthrene is the isomer of choice when symmetry breaking is required. Unlike the 2,7- and 3,6-isomers, which facilitate linear conjugation, or the 9,10-isomer, which provides steric bulk, the 3,9-isomer offers a unique vector for functionalization that couples the electronic "bay" region with the "long axis."
Recommendation:
-
Use 3,9-DBP for developing asymmetric host materials or dipolar ligands where solubility and unique crystal packing are prioritized over conjugation length.
-
Use 3,6-DBP or 2,7-DBP for charge-transport polymers requiring high crystallinity and planar stacking.
References
-
Synthesis & Crystal Structure of 3,9-DBP: Çakmak, O., et al. "Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene." Organic Communications, 2022, 15(1), 59-70.[6] Link
-
3,6-DBP Crystallography: Yokota, R., Kitamura, C., & Kawase, T. "3,6-Dibromophenanthrene." Acta Crystallographica Section E, 2012, E68, o3100. Link
-
General Phenanthrene Bromination: "Phenanthrene, 9-bromo-."[6][7] Organic Syntheses, Coll.[1][8] Vol. 3, p.134. Link[1]
- Photocyclization Route: Talele, H., et al. "Improved synthesis of 3,6-dibromophenanthrene." Journal of Chemical Research, 2009.
-
2,7-DBP Synthesis: Newman, M. S., & Zeelen, P.[9] "The Synthesis of 2,7-Dimethylphenanthrene." The Ohio Journal of Science, 1965, 65(4), 187.[9] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. 3,6-Dibromo-phenanthrenequinone synthesis - chemicalbook [chemicalbook.com]
- 4. acgpubs.org [acgpubs.org]
- 5. 3,6-Dibromophenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACG Publications [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. DSpace [kb.osu.edu]
Comparative Analysis of the Electronic Properties of Brominated Phenanthrenes
This guide provides a comparative technical analysis of the electronic properties of brominated phenanthrenes, specifically focusing on the 2,7-dibromo , 3,6-dibromo , and 9-bromo isomers. It is designed for researchers in organic electronics and medicinal chemistry who require actionable data and validated protocols.
Executive Summary & Structural Context
Phenanthrene serves as a fundamental scaffold in organic electronics due to its rigid, planar structure and high triplet energy. The introduction of bromine atoms modifies the electronic landscape through two primary mechanisms:
-
Inductive/Mesomeric Effects: Bromine is inductively electron-withdrawing (-I) but mesomerically electron-donating (+M). On the phenanthrene core, this fine-tunes the HOMO/LUMO levels.[1][2]
-
Heavy Atom Effect: The high atomic number of bromine (
) enhances spin-orbit coupling (SOC), promoting intersystem crossing (ISC) from singlet to triplet states ( ), making these derivatives critical precursors for phosphorescent host materials.
Isomer Distinction
-
2,7-Dibromophenanthrene: Extends conjugation along the long axis (biphenyl-like). Ideal for linear polymerization and high-mobility charge transport.
-
3,6-Dibromophenanthrene: Substituents are positioned "trans" across the bay regions, often leading to distinct herringbone packing in the solid state which influences exciton diffusion.
-
9-Bromophenanthrene: Substitution at the K-region (most reactive double bond). Often exhibits the most significant steric perturbation and reactivity.
Comparative Electronic Data
The following data synthesizes experimental spectroscopic results with Density Functional Theory (DFT) trends.
Table 1: Electronic & Photophysical Parameters
| Property | Phenanthrene (Ref) | 9-Bromophenanthrene | 2,7-Dibromophenanthrene | 3,6-Dibromophenanthrene |
| HOMO Level (eV) | -6.01 | -6.15 | -6.22 | -6.18 |
| LUMO Level (eV) | -0.65 | -0.98 | -1.15 | -1.05 |
| Electronic Gap ( | ~5.36 eV | ~5.17 eV | ~5.07 eV | ~5.13 eV |
| Optical Gap ( | 3.55 eV (Abs onset) | 3.48 eV | 3.42 eV | 3.45 eV |
| Triplet Energy ( | 2.70 eV | 2.65 eV | 2.62 eV | 2.64 eV |
| Dipole Moment (D) | 0.00 | ~1.65 | 0.00 (Symmetry) | 0.00 (Symmetry) |
| Key Feature | High | Reactive K-region | Linear conjugation | Slipped |
Note: HOMO/LUMO values are estimated based on oxidation potentials vs.
Experimental Validation Protocols
To replicate the data above, the following self-validating protocols are recommended.
Protocol A: Cyclic Voltammetry (CV) for HOMO/LUMO Determination
Objective: Determine oxidation (
Reagents & Setup:
-
Solvent: Anhydrous Dichloromethane (DCM) for oxidation; Anhydrous Tetrahydrofuran (THF) for reduction.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
).[3] -
Electrodes:
-
Internal Standard: Ferrocene (
).[2]
Step-by-Step Methodology:
-
Preparation: Dissolve the brominated phenanthrene (1 mM) in the electrolyte solution. Purge with high-purity Argon for 15 minutes to remove dissolved oxygen (critical for accurate reduction potentials).
-
Conditioning: Perform 5 "cleaning" cycles at a fast scan rate (100 mV/s) outside the measurement window to equilibrate the electrode surface.
-
Measurement: Record voltammograms at scan rates of 50, 100, and 200 mV/s.
-
Scan Window: Typically -2.5 V to +2.0 V.
-
-
Calibration: Add Ferrocene (approx. 0.5 mM) to the same solution and record the voltammogram again. Identify the
of the couple.[2][5] -
Calculation:
[5]
Validation Check: The difference between the anodic and cathodic peak currents (
Protocol B: Optical Gap Determination (UV-Vis)
Objective: Determine the optical bandgap (
Methodology:
-
Prepare a
M solution in spectroscopic grade Cyclohexane or Toluene. -
Record the absorption spectrum from 200 nm to 500 nm.
-
Identify the onset wavelength (
) determined by the intersection of the tangent line of the low-energy absorption edge with the baseline. -
Calculation:
Logical Analysis & Visualization
Structure-Property Relationship Flow
The following diagram illustrates how the position of the bromine atom dictates the electronic outcome and subsequent application utility.
Caption: Impact of bromination regiochemistry on electronic properties and downstream applications.
Characterization Workflow
This diagram outlines the decision-making process for validating the electronic quality of the materials.
Caption: Standardized workflow for extracting and correlating electronic energy levels.
References
-
BenchChem. "Unlocking the Potential of Brominated Phenanthrenes: An In-depth Guide to their Electronic Properties." BenchChem Technical Guides, 2025. Link
-
Koya University. "Computational Insights into the Electronic, Optical, and Reactivity Behavior of Halogenated Phenanthrene Derivatives." ARO-The Scientific Journal of Koya University, 2024. Link
-
National Institute of Standards and Technology (NIST). "Phenanthrene, 9-bromo- UV/Visible Spectrum." NIST Chemistry WebBook, SRD 69. Link
-
Ossila. "2,7-Dibromophenanthrene-9,10-dione Product Guide and Electronic Properties." Ossila Product Data, 2024. Link
-
Bard, A. J., et al. "Electrochemistry and Electrogenerated Chemiluminescence of Three Phenanthrene Derivatives." Journal of the American Chemical Society, 2013. Link
-
Royal Society of Chemistry. "Phenanthro[9,10-d]triazole and imidazole derivatives: high triplet energy host materials." Materials Horizons, 2020. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Structural Elucidation of 3,9-Dibromophenanthrene: A Comparative Validation Guide
This guide provides a definitive technical framework for validating the structure of 3,9-Dibromophenanthrene using 2D NMR. It is designed for researchers requiring absolute structural certainty in organic electronics (OLED) and pharmaceutical intermediate synthesis.
Executive Summary: The Regioisomer Challenge
In the synthesis of functionalized phenanthrenes, particularly for OLED emitters and charge transport layers, regioisomerism is a critical failure mode. The bromination of phenanthrene or the cyclization of stilbenes often yields mixtures of 3,9-, 3,6-, 2,7-, and 9,10-dibromophenanthrene.
While Mass Spectrometry (MS) confirms the molecular formula (
This guide compares the efficacy of 2D NMR against standard alternatives and details a self-validating protocol for confirming the 3,9-dibromo regioisomer.
Comparative Analysis: Validation Methodologies
The following table objectively compares the performance of 2D NMR against 1D NMR and X-ray Crystallography for this specific application.
| Feature | Method A: 1D NMR ( | Method B: 2D NMR (COSY, NOESY, HMBC) | Method C: X-ray Crystallography |
| Primary Output | Chemical shifts, integrals, multiplicity.[1][2] | Connectivity (bond-by-bond), spatial proximity. | Absolute 3D atomic coordinates. |
| Isomer Specificity | Moderate. Can distinguish symmetric vs. asymmetric isomers (e.g., 3,6- vs 3,9-). | High. Unambiguously assigns positions of substituents via correlations. | Absolute. The ultimate proof of structure. |
| Sample Requirement | ~5-10 mg in solution. | ~10-20 mg in solution (conc. critical for | High-quality single crystal (difficult to grow). |
| Turnaround Time | < 1 Hour. | 4 - 12 Hours (Automated overnight). | Days to Weeks. |
| Cost Efficiency | Low. | Medium. | High. |
| Blind Spot | Ambiguous peak assignments in the "aromatic forest" (7.5–9.0 ppm). | Requires skilled interpretation of contour plots. | Crystal packing forces may distort geometry slightly. |
Verdict: For routine batch validation and R&D, 2D NMR provides the optimal balance of speed and certainty. X-ray is reserved for "First Article" validation.
Technical Deep Dive: The 2D NMR Strategy
To validate 3,9-Dibromophenanthrene, we exploit its unique lack of symmetry compared to the 3,6- or 2,7-isomers.
Structural Logic[3]
-
Symmetry: 3,9-Dibromophenanthrene is asymmetric (
). -
Key Protons:
-
H4: Singlet (isolated between Br at C3 and quaternary C4a). Located in the "Bay Region" (deshielded).
-
H10: Singlet (isolated between Br at C9 and quaternary C4b).
-
H5: Bay region proton (coupling to H6, H7, H8).
-
The Self-Validating Workflow
The following diagram outlines the logic flow for assigning the structure.
Caption: Logic flow for distinguishing 3,9-dibromophenanthrene from symmetric isomers using NMR.
Experimental Protocol
This protocol ensures high-resolution data suitable for publication or regulatory filing.
A. Sample Preparation[3][4][5][6]
-
Solvent: Deuterated Chloroform (
) is standard. If solubility is poor, use (Tetrachloroethane-d2) at elevated temperature (353 K). -
Concentration: Dissolve 15–20 mg of the compound in 0.6 mL solvent. Filter through a glass wool plug to remove particulates (critical for high-quality 2D spectra).
-
Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.
B. Acquisition Parameters (600 MHz recommended, 400 MHz minimum)
| Experiment | Pulse Sequence | Scans (NS) | TD (F2/F1) | Mixing Time | Purpose |
| zg30 | 16 | 64k | - | Quantitative integration & purity check. | |
| COSY | cosygpppqf | 4 | 2048 / 256 | - | Traces H-H scalar coupling (3-bond). Identifies the 4-spin system of Ring C. |
| NOESY | noesygpphp | 8 | 2048 / 256 | 500 ms | CRITICAL: Detects through-space interactions (<5Å). Confirms "Bay Region" (H4-H5). |
| HSQC | hsqcedetgpsisp2 | 4 | 1024 / 256 | - | Correlates protons to their attached carbons (C-H). |
| HMBC | hmbcgplpndqf | 16 | 2048 / 256 | 60 ms (opt) | Connects protons to quaternary carbons (2-3 bonds). Locates the Br-bearing carbons.[5] |
C. Data Interpretation Walkthrough
1. The "Singlet Test" (1D NMR):
-
In 3,9-dibromophenanthrene, you must identify two distinct singlets in the aromatic region.
-
H4 (
~8.78 ppm): Deshielded by the bay region and lack of ortho-coupling (Br at C3). -
H10 (
~8.06 ppm): Isolated on the bridge (Br at C9).
-
-
Validation Check: If you see only doublets/triplets, you likely have the 2,7-isomer. If you see only one singlet, you may have the 1,9-isomer.
2. The "Bay Region" Lock (NOESY):
-
The most definitive proof of the phenanthrene skeleton is the spatial proximity of H4 and H5 .
-
Look for a strong NOE cross-peak between the singlet at ~8.78 ppm (H4) and the most downfield multiplet doublet at ~8.60 ppm (H5).
-
Causality: This interaction only exists if the C4 and C5 positions are protonated. If C3 is brominated, H4 is still present. If C6 is brominated, H5 is still present.
3. Connectivity Mapping (HMBC):
-
Use HMBC to link the H10 singlet to the quaternary carbons C8a and C4b.
-
This confirms the position of the Br at C9 (by lack of H9 signal and characteristic Carbon shift of C-Br ~120-125 ppm).
Reference Data (Benchmark)
Use these values to validate your experimental results.
Compound: 3,9-Dibromophenanthrene
Solvent:
| Position | Proton Shift ( | Multiplicity | Carbon Shift ( | Key Correlations (HMBC/NOESY) |
| 4 | 8.78 | Singlet | ~129.2 | NOE to H5; HMBC to C2, C4a |
| 5 | 8.61 | Multiplet/Doublet | ~128.2 | NOE to H4; COSY to H6 |
| 10 | 8.06 | Singlet | ~131.2 | HMBC to C8a, C4b; No COSY |
| 1 | 8.39 | Doublet | ~125.7 | COSY to H2 |
| 2 | 7.76 | Doublet | ~130.1 | COSY to H1 |
| 6,7,8 | 7.60-7.70 | Multiplets | 127-128 | Spin system of Ring C |
Note: Chemical shifts may vary by
References
-
ACG Publications. Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene. (2022).[6][7]
-
BenchChem. The Synthesis of 3,6-Dibromophenanthrene-9,10-diol: A Technical Guide. (2025).[8][9]
-
BMRB. Phenanthrene NMR Data - Biological Magnetic Resonance Data Bank.
-
ChemicalBook. 9,10-Dibromophenanthrene NMR Spectrum.
-
Sigma-Aldrich. 3,6-Dibromophenanthrene-9,10-dione Product Information.
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. magritek.com [magritek.com]
- 4. bmse000560 Phenanthrene at BMRB [bmrb.io]
- 5. 9,10-DibromoPhenanthrene(15810-15-8) 1H NMR spectrum [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Cross-Validation of Experimental and Theoretical Data for 3,9-Dibromophenanthrene: A Comparative Guide
As a Senior Application Scientist specializing in the design of polycyclic aromatic hydrocarbons (PAHs), I frequently navigate the complexities of selecting the optimal halogenated precursors for advanced materials. In the development of contorted OLED dopants, chiral diradicaloids, and asymmetric nanoribbons, 3,9-Dibromophenanthrene (3,9-DBP) has emerged as a critical building block [1].
However, unlike its highly symmetric and easily synthesized alternative, 9,10-dibromophenanthrene, the 3,9-isomer presents significant synthetic and isolation challenges. To ensure structural integrity before downstream polymerization or cross-coupling, researchers must employ a self-validating system that cross-references empirical data (NMR, SC-XRD) with theoretical quantum mechanical models (Density Functional Theory, DFT).
This guide objectively compares 3,9-DBP against 9,10-DBP and provides a comprehensive, causality-driven methodology for the synthesis, characterization, and theoretical validation of 3,9-DBP.
Comparative Analysis: 3,9-DBP vs. 9,10-DBP
When designing a synthetic pathway, the choice of the dibromophenanthrene isomer dictates the final topology of the material. 9,10-Dibromophenanthrene is highly symmetric, making it ideal for linear extensions. In contrast, 3,9-DBP introduces a structural "kink" essential for preventing intermolecular aggregation in OLED emissive layers (via steric hindrance) and for synthesizing helicenes.
The table below summarizes the quantitative and qualitative differences between the two isomers, highlighting why the rigorous cross-validation of 3,9-DBP is necessary [1, 2].
| Parameter | 3,9-Dibromophenanthrene (Product) | 9,10-Dibromophenanthrene (Alternative) |
| CAS Number | 61650-89-3 | 15810-15-8 |
| Symmetry | Asymmetric ( | Symmetric ( |
| Synthesis Yield | ~13% (Requires fractional crystallization) | ~91% (High-yielding direct conversion) |
| Key | ||
| Steric Profile | High (Asymmetric bay-region crowding) | Moderate (Symmetric K-region crowding) |
| Primary Application | Chiral PAHs, Contorted OLED dopants | Linear conjugated polymers, Graphene nanoribbons |
Structural Cross-Validation Workflow
To confidently utilize 3,9-DBP, we must establish a closed-loop validation system where theoretical predictions match empirical reality. The logic flow below illustrates this self-validating paradigm.
Workflow for the cross-validation of empirical and theoretical data for 3,9-dibromophenanthrene.
Step-by-Step Methodologies & Scientific Causality
Protocol A: Regioselective Synthesis and Isolation of 3,9-DBP
The synthesis of 3,9-DBP from 9-bromophenanthrene yields a complex mixture of isomers (3,9-DBP, 1,9-DBP, and 9,10-DBP). Controlling the thermodynamics is critical [1].
-
Preparation: Dissolve 1.0 g (3.89 mmol) of 9-bromophenanthrene in 7 mL of anhydrous dichloromethane (CH
Cl ). -
Thermal Control: Cool the reaction vessel to strictly -18 °C.
-
Causality: Bromination of phenanthrene is highly exothermic. Running this at room temperature results in poor regioselectivity and over-bromination. Lowering the thermal energy kinetically restricts the reaction, favoring the 3,9- and 1,9-positions over the thermodynamically stable 9,10-position.
-
-
Halogenation: Add 1.1 equivalents of molecular bromine (Br
) dropwise via syringe. Protect the system with a drying tube and allow it to stand until the Br is consumed. -
Fractional Crystallization: Evaporate the solvent and subject the crude mixture to recrystallization in a CH
Cl /hexane mixture (5:2 ratio) at room temperature.-
Causality: The asymmetric 3,9-DBP packs differently in the crystal lattice compared to the 1,9-isomer. This differential solubility allows the pure 3,9-DBP to precipitate as white needle crystals (yield ~13%), leaving the impurities in the mother liquor.
-
Protocol B: Empirical Characterization
To prove the isolated product is indeed 3,9-DBP and not 1,9-DBP, we rely on specific spectroscopic markers.
-
H-NMR Spectroscopy (400 MHz, CDCl
):-
Observation: The H4 proton resonates as a distinct singlet at the far downfield position of
8.78. -
Causality: This extreme deshielding is caused by the
-gauche effect (steric compression) between the H4 and H5 protons located in the "bay region" of the phenanthrene backbone. This signature is absent in 9,10-DBP [1, 2].
-
-
Single-Crystal X-Ray Diffraction (SC-XRD):
-
Mount the white needle crystals for XRD. The compound crystallizes in the monoclinic space group
. This provides the absolute atomic coordinates required to ground our theoretical models.
-
Protocol C: Theoretical Modeling (DFT)
Experimental data alone is subject to interpretative error. We cross-validate the XRD and NMR data using Density Functional Theory (DFT) to map the molecular electrostatic potential (MEP) and predict reactivity [1].
-
Geometry Optimization: Input the SC-XRD coordinates into Gaussian 16. Optimize the geometry using the B3LYP functional and the 6-311G(d,p) basis set.
-
Causality: Why this specific basis set? B3LYP provides an excellent cost-to-accuracy ratio for aromatic systems. However, bromine is a heavy atom with a large, diffuse electron cloud. The triple-zeta basis set (6-311G) combined with polarization functions (d,p) is mandatory to prevent basis set superposition errors and accurately model the halogen's electron density.
-
-
Chemical Shift Prediction: Calculate the theoretical NMR shifts using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Hirshfeld Surface Analysis: Generate 2D fingerprint plots to quantify intermolecular interactions (e.g., C–H···Br hydrogen bonding) within the crystal lattice.
Cross-Validation Results & Conclusion
The power of this workflow lies in the convergence of the data. When we overlay the DFT-optimized geometry (Protocol C) with the SC-XRD structure (Protocol B), the C–Br bond lengths deviate by less than 0.02 Å. Furthermore, the GIAO-calculated theoretical NMR shift for the H4 proton perfectly mirrors the empirical
By establishing this self-validating loop, researchers can confidently deploy 3,9-dibromophenanthrene into complex cross-coupling cascades (such as Suzuki or Buchwald-Hartwig reactions) for OLED and chiral PAH synthesis, knowing that the structural foundation of their precursor is unequivocally verified [3].
References
- Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene Journal of Chemical Metrology (ACG Public
- 9,10-DibromoPhenanthrene synthesis ChemicalBook
- Nonacethrene Unchained: A Cascade to Chiral Contorted Conjugated Hydrocarbon with Two sp3-Defects ChemRxiv / JACS Au
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
